Trioxido(Oxo)tungsten
Description
Structure
2D Structure
Properties
CAS No. |
14700-04-0 |
|---|---|
Molecular Formula |
H8O4W |
Molecular Weight |
255.9 g/mol |
IUPAC Name |
tungsten;tetrahydrate |
InChI |
InChI=1S/4H2O.W/h4*1H2; |
InChI Key |
BDPNSNXYBGIFIE-UHFFFAOYSA-N |
SMILES |
O.O.O.O.[W] |
Canonical SMILES |
O.O.O.O.[W] |
Synonyms |
Hydrazine, stannyl- (9CI) |
Origin of Product |
United States |
Synthetic Methodologies for Oxotungsten Compounds
Preparation of Binary Tungsten Oxides
Binary tungsten oxides, primarily tungsten trioxide (WO₃), are synthesized through various methods that allow for precise control over crystallinity, stoichiometry, and morphology.
Chemical Vapor Deposition (CVD) Techniques and Variants
Chemical Vapor Deposition (CVD) is a versatile technique for producing high-quality thin films of tungsten oxides. In a typical CVD process, a volatile tungsten precursor is introduced into a reaction chamber where it decomposes or reacts with an oxygen source on a heated substrate to form a solid film.
A common precursor for the synthesis of tungsten oxide films is tungsten hexacarbonyl (W(CO)₆). The process involves the sublimation of W(CO)₆ and its reaction with oxygen in the gas phase. The resulting tungsten oxide nanoparticles are then deposited onto a substrate. Another widely used precursor is tungsten hexafluoride (WF₆), which reacts with a mixture of argon, oxygen, and hydrogen.
Atmospheric pressure CVD (APCVD) is a variant that has been successfully used to grow tungsten oxide films. For instance, nanostructured WO₃ films can be deposited on glass substrates at atmospheric pressure using tungsten hexachloride (WCl₆) as the precursor and water vapor as the oxidizing agent. This method allows for deposition at relatively low temperatures, between 350 and 450 °C.
Plasma-enhanced CVD (PECVD) is another variation that utilizes plasma to energize the precursor gases, enabling deposition at even lower temperatures. This is particularly advantageous for substrates that cannot withstand high temperatures.
Table 1: Comparison of CVD Techniques for Tungsten Oxide Synthesis
| CVD Variant | Typical Precursor(s) | Oxygen Source | Typical Deposition Temperature | Key Advantages |
| Thermal CVD | Tungsten Hexacarbonyl (W(CO)₆) | Oxygen | 400-600 °C | High purity films |
| Atmospheric Pressure CVD (APCVD) | Tungsten Hexachloride (WCl₆) | Water Vapor | 350-450 °C | Scalability, no need for vacuum |
| Plasma-Enhanced CVD (PECVD) | Tungsten Hexafluoride (WF₆) | Oxygen | < 300 °C | Low deposition temperature |
Sol-Gel Synthesis Routes
The sol-gel method is a wet-chemical technique used to produce solid materials from small molecules. The process involves the conversion of monomers into a colloidal solution (sol) that acts as the precursor for an integrated network (gel) of either discrete particles or network polymers.
For the synthesis of tungsten oxide, a common approach is the acidification of a sodium tungstate (B81510) (Na₂WO₄) solution using a proton exchange resin. This results in the formation of a tungstic acid sol, which upon aging and drying, transforms into a gel. Subsequent heat treatment of the gel leads to the formation of crystalline WO₃. The properties of the final material, such as particle size and surface area, are highly dependent on the pH of the sol and the calcination temperature.
Another route involves the use of tungsten alkoxides, such as tungsten(VI) ethoxide (W(OC₂H₅)₆), which are hydrolyzed and condensed to form the gel. This method offers excellent control over the purity of the final product.
Hydrothermal Synthesis Approaches
Hydrothermal synthesis involves the crystallization of substances from high-temperature aqueous solutions at high vapor pressures. This method is particularly effective for producing well-defined crystalline nanostructures of tungsten oxide.
Typically, an aqueous solution of a tungsten salt, such as sodium tungstate dihydrate (Na₂WO₄·2H₂O), is acidified with an acid like hydrochloric acid (HCl) or nitric acid (HNO₃). This mixture is then sealed in a Teflon-lined stainless-steel autoclave and heated to temperatures between 100 and 200 °C for a period of several hours to days. During this process, the tungstic acid precursor undergoes dehydration and crystallization to form various phases of tungsten oxide, including hexagonal WO₃ and hydrated tungsten oxides. The morphology of the resulting nanostructures, such as nanowires, nanorods, and nanosheets, can be controlled by adjusting parameters like the pH of the solution, the reaction temperature, and the duration of the synthesis.
Synthesis from Solid Oxide Precursors
The synthesis of tungsten oxides from solid oxide precursors is a traditional and straightforward method, often involving the thermal decomposition or oxidation of tungsten-containing compounds. One of the most common precursors is ammonium (B1175870) tungstate, which can be in the form of ammonium paratungstate ((NH₄)₁₀W₁₂O₄₁·5H₂O) or ammonium metatungstate ((NH₄)₆H₂W₁₂O₄₀).
The process typically involves heating the ammonium tungstate precursor in an oxidizing atmosphere, such as air or oxygen. The decomposition occurs in several stages, with the final formation of tungsten trioxide (WO₃) at temperatures above 500 °C. The morphology and crystal structure of the resulting WO₃ powder can be influenced by the heating rate and the final calcination temperature.
Another approach is the direct oxidation of tungsten metal powder or other lower tungsten oxides, such as tungsten dioxide (WO₂), at elevated temperatures in an oxidizing environment. This method is effective for producing large quantities of tungsten oxide.
Low-Temperature Synthesis of Amorphous Phases
The synthesis of amorphous tungsten oxide at low temperatures is of significant interest for applications such as electrochromic devices, where an amorphous structure can enhance ion diffusion and coloration efficiency. These methods typically avoid high-temperature calcination steps.
One common low-temperature route is the precipitation of tungstic acid from a solution of a soluble tungstate, followed by careful drying. For instance, the acidification of a sodium tungstate solution leads to the formation of a hydrated tungsten oxide gel. This gel can be dried at temperatures below 100 °C to yield an amorphous powder.
Another approach is the evaporation-induced self-assembly (EISA) method. In this technique, a solution containing a tungsten precursor, such as tungsten hexachloride (WCl₆), dissolved in an alcohol is deposited as a thin film. As the solvent evaporates, the precursor molecules self-assemble into an amorphous network.
Synthesis of Molecular Oxotungsten (B8612460) Complexes
The synthesis of molecular oxotungsten complexes involves the creation of discrete molecules containing a tungsten-oxygen bond. These complexes are crucial as catalysts and as models for understanding the reactivity of tungsten oxides.
A common strategy for synthesizing these complexes is the reaction of tungsten halides or oxyhalides with oxygen-containing ligands. For example, the reaction of tungsten(VI) oxychloride (WOCl₄) with alcohols (ROH) can lead to the formation of oxoalkoxide complexes of the type [WO(OR)₄].
Another important class of molecular oxotungsten complexes is the polyoxotungstates. These are large anionic clusters of tungsten and oxygen, with the Keggin and Dawson structures being the most well-known. The synthesis of these complexes typically involves the acidification of an aqueous solution of tungstate ions. For example, the Keggin-type phosphotungstate anion, [PW₁₂O₄₀]³⁻, can be synthesized by reacting sodium tungstate with phosphoric acid.
The functionalization of these polyoxotungstates allows for the creation of a vast library of molecular complexes with tailored properties. For instance, organic groups can be covalently attached to the polyoxotungstate framework, leading to hybrid organic-inorganic materials.
Organometallic Oxotungsten Complexes
Organometallic oxotungsten complexes, characterized by the presence of a direct tungsten-carbon bond, are a cornerstone of modern catalysis, particularly in olefin metathesis. The synthetic strategies to access these compounds are varied and often tailored to the specific nature of the organic ligands.
Synthesis of Oxo Alkylidene Complexes
The synthesis of tungsten oxo alkylidene complexes, which are key intermediates in olefin metathesis, has been approached through several methodologies. A notable method involves the α-hydrogen abstraction from a dialkyl precursor. For instance, the reaction of W(O)₂(CH₂-t-Bu)₂(bipy) with a mixture of ZnCl₂(dioxane), PMe₂Ph, and trimethylsilyl (B98337) chloride (TMSCl) in toluene (B28343) at 100 °C yields the tungsten oxo alkylidene complex W(O)(CH-t-Bu)Cl₂(PMe₂Ph)₂ in a 45% isolated yield. nih.govmit.edu A similar procedure can be used to prepare the neophylidene analogue, W(O)(CHCMe₂Ph)Cl₂(PMe₂Ph)₂, which is obtained in a 39% yield. mit.eduacs.org
Another synthetic route involves the reaction of pre-formed tungsten chloro complexes with organolithium reagents. For example, the reaction of W(O)(CHCMe₂Ph)(Cl)₂(PPhMe₂)₂ with racemic Li₂L1 (where L1 is a biphenolate ligand) in benzene (B151609) produces rac-W(O)(CHCMe₂Ph)(L1)(PPhMe₂) in an 86% yield. acs.org
The following table summarizes the synthesis of selected oxo alkylidene complexes:
| Compound | Precursors | Reagents | Yield (%) | ¹H NMR (δ, ppm) |
| W(O)(CH-t-Bu)Cl₂(PMe₂Ph)₂ | W(O)₂(CH₂-t-Bu)₂(bipy) | ZnCl₂(dioxane), PMe₂Ph, TMSCl | 45 | Not specified |
| W(O)(CHCMe₂Ph)Cl₂(PMe₂Ph)₂ | W(O)₂(CH₂CMe₂Ph)₂(bipy) | ZnCl₂(dioxane), PMe₂Ph, TMSCl | 39 | Not specified |
| rac-W(O)(CHCMe₂Ph)(L1)(PPhMe₂) | W(O)(CHCMe₂Ph)(Cl)₂(PPhMe₂)₂, rac-Li₂L1 | Benzene | 86 | 10.59 (alkylidene H) |
| (R,S)-[W(μ-O)(CHCMe₂Ph)(L1)]₂ | rac-W(O)(CHCMe₂Ph)(L1)(PPhMe₂) | B(C₆F₅)₃ | 65 | 8.79 (alkylidene H) acs.org |
Oxotungsten Complexes with Alkoxide Ligands (e.g., Tetra-t-butoxide tungsten oxide)
Oxotungsten complexes featuring alkoxide ligands are valuable precursors for a variety of catalytic and materials science applications. The synthesis of tetra-t-butoxide tungsten oxide, W(O)(O-t-Bu)₄, can be achieved, albeit in modest yield, through the reaction of tungsten oxytetrachloride (WOCl₄) with lithium tert-butoxide (LiO-t-Bu). mit.edu The product can be isolated via sublimation. mit.edu This compound is also known as tetrakis(2-methyl-2-propanolato)oxotungsten. ereztech.com Another approach involves the sol-gel synthesis method using tungsten oxo-tetra-n-butoxide dissolved in ethanol (B145695) as a molecular precursor. matec-conferences.org
The synthesis of ditungsten hexa-tert-butoxide has also been reported. acs.org Furthermore, a tungsten nitrido tert-butoxide complex, WN(OtBu)₃, has been synthesized and explored as a precursor for aerosol-assisted chemical vapor deposition. morressier.com
The table below details the synthesis of selected oxotungsten t-butoxide complexes:
| Compound | Precursors | Reagents/Conditions | Yield (%) |
| W(O)(O-t-Bu)₄ | WOCl₄ | LiO-t-Bu | Modest mit.edu |
| WN(OtBu)₃ | Not specified | Not specified | Not specified |
Oxotungsten Complexes with Isopropoxide Ligands
Donor-functionalized tungsten(VI) oxo-amino-alkoxides with isopropoxide ligands have been synthesized by reacting the dimeric precursor [WO(OPrⁱ)₄]₂ with appropriate chelating amino-alcohols in toluene. For instance, the reaction of [WO(OPrⁱ)₄]₂ with one equivalent of a chelating amino-alcohol like Hdmae, Hbdmap, or Htdmap leads to the formation of monomeric liquid complexes WO(OPrⁱ)₃(dmae), WO(OPrⁱ)₃(bdmap), and WO(OPrⁱ)₃(tdmap). These air- and moisture-sensitive pale yellow oils can be purified by vacuum distillation.
The synthesis of these complexes is summarized below:
| Compound | Precursors | Reagents |
| WO(OPrⁱ)₃(dmae) | [WO(OPrⁱ)₄]₂ | Hdmae |
| WO(OPrⁱ)₃(bdmap) | [WO(OPrⁱ)₄]₂ | Hbdmap |
| WO(OPrⁱ)₃(tdmap) | [WO(OPrⁱ)₄]₂ | Htdmap |
Oxotungsten Complexes with Chelating Ligands
The incorporation of chelating ligands provides stability and modulates the reactivity of oxotungsten centers. Salicylate (B1505791) and hydrotris(pyrazolyl)borate ligands are two prominent examples that have been successfully employed in the synthesis of well-defined oxotungsten complexes.
Salicylate-based Ligands
Tungsten(VI) oxo-salicylate complexes can be prepared in moderate yields (47% to 63%) by reacting WOCl₄ with two equivalents of a substituted salicylic (B10762653) acid. nih.govrsc.org For example, the reaction with 3-methylsalicylic acid (Me-saliH₂) or 3,5-di-isopropylsalicylic acid (di-i-PrsaliH₂) in refluxing toluene yields analogous ditungsten complexes, [{WO(Me-sali)(Me-saliH)}₂(μ-O)] and [{WO(di-i-Prsali)(di-i-PrsaliH)}₂(μ-O)], respectively. rsc.orgresearchgate.netresearchgate.net However, when the reaction with 3,5-di-isopropylsalicylic acid is conducted in refluxing hexane, the mononuclear tungsten complex [WO(di-i-Prsali)(di-i-PrsaliH)Cl] is isolated. rsc.orgresearchgate.netresearchgate.net
The synthesis of these salicylate complexes is detailed in the following table:
| Compound | Precursors | Solvent/Conditions | Yield (%) |
| [{WO(Me-sali)(Me-saliH)}₂(μ-O)] | WOCl₄, 3-methylsalicylic acid | Toluene, reflux | 47-63 nih.govrsc.org |
| [{WO(di-i-Prsali)(di-i-PrsaliH)}₂(μ-O)] | WOCl₄, 3,5-di-isopropylsalicylic acid | Toluene, reflux | 47-63 nih.govrsc.org |
| [WO(di-i-Prsali)(di-i-PrsaliH)Cl] | WOCl₄, 3,5-di-isopropylsalicylic acid | Hexane, reflux | Not specified |
It has been noted that tungsten hexachloride (WCl₆) can also serve as a starting material, acting as a halogen-transfer agent that reacts directly with salicylic acid to form a tungsten oxo fragment. researchgate.netnih.gov
Hydrotris(pyrazolyl)borate Ligands
The sterically demanding hydrotris(3,5-dimethylpyrazolyl)borate ligand, {HB(Me₂pz)₃}⁻, is effective in stabilizing high-valent mononuclear oxotungsten complexes. Organometallic dioxo-W(VI) complexes of the type [{HB(Me₂pz)₃}WO₂R] (where R = Me, Et, CH₂Ph, Ph) have been synthesized by reacting [{HB(Me₂pz)₃}WO₂Cl] with Grignard reagents (RMgX) in tetrahydrofuran. The yields for these reactions range from 27% to 71%.
The synthesis of these complexes is outlined below:
| Compound | Precursors | Reagents | Yield (%) | Selected IR Data (cm⁻¹) |
| [{HB(Me₂pz)₃}WO₂Me] | [{HB(Me₂pz)₃}WO₂Cl] | MeMgCl | 71 | ν(BH) 2550, ν(WO₂) 960, 915 |
| [{HB(Me₂pz)₃}WO₂Et] | [{HB(Me₂pz)₃}WO₂Cl] | EtMgBr | 57 | Not specified |
| [{HB(Me₂pz)₃}WO₂CH₂Ph] | [{HB(Me₂pz)₃}WO₂Cl] | PhCH₂MgCl | 48 | Not specified |
| [{HB(Me₂pz)₃}WO₂Ph] | [{HB(Me₂pz)₃}WO₂Cl] | PhMgBr | 27 | ν(BH) 2550, ν(WO₂) 960, 915 |
Furthermore, the hydroxodioxotungsten(VI) complex, LWO₂(OH) (where L = hydrotris(3,5-dimethylpyrazol-1-yl)borate), has been synthesized and characterized. acs.org Reaction of LWO₂(OH) with NEt₄OMe leads to the formation of the trioxo complex NEt₄[LWO₃]. acs.org The (μ-Oxo)bis[dioxotungsten(VI)] complex, [LWO₂]₂(μ-O), can be produced through various reactions, including the oxidation of LWO₂(μ-O)W(IV)O(CO)L. acs.org
Schiff Base Ligands
The synthesis of oxotungsten complexes incorporating Schiff base ligands represents a significant area of coordination chemistry. Schiff bases, which are formed via the condensation of a primary amine with a carbonyl compound, are versatile ligands that can stabilize tungsten in various oxidation states. researchgate.nettaylorfrancis.commdpi.com The resulting oxotungsten-Schiff base complexes are typically synthesized by reacting a suitable tungsten precursor with a pre-formed Schiff base ligand. nih.govscirp.orgidosr.org
A common method involves the reaction of tungsten precursors like tungsten(VI) oxychlorides or dioxotungsten(VI) compounds with the desired Schiff base in an appropriate solvent. For instance, novel binuclear tungsten(VI) complexes have been synthesized using a Schiff base ligand derived from the condensation of 2-hydroxyacetophenone (B1195853) and dihydrazide of isophthalic acid. bohrium.com In one approach, an oxidoperoxido-bridged complex, [{WO(O₂)}₂(L)(H₂O)₂], was formed through an in-situ reaction of WO₃·H₂O and H₂O₂ with the ligand. bohrium.com This complex could then be converted to a dioxido-bridged complex, [{WO₂}₂(L)(H₂O)₂], by reaction with triphenylphosphine (B44618). bohrium.com
Another example is the synthesis of an oxo-peroxo tungsten(VI) Schiff base complex, [WO(O₂)L(CH₃OH)], where the ligand is a dibasic tridentate (ONO) Schiff base. This complex was prepared by treating WO₃ with H₂O₂ in the presence of the ligand. bohrium.com The coordination typically involves the imine nitrogen and phenolate/alkoxide oxygen atoms of the Schiff base, leading to stable, often octahedral, geometries around the tungsten center. nih.govjmchemsci.com The versatility of Schiff base synthesis allows for fine-tuning of the electronic and steric properties of the resulting oxotungsten complexes. mdpi.com
The table below summarizes representative oxotungsten-Schiff base complexes and their synthetic precursors.
| Complex | Tungsten Precursor | Schiff Base Precursor(s) | Key Findings |
| [{WO(O₂)}₂(L)(H₂O)₂] | WO₃·H₂O / H₂O₂ | 2-Hydroxyacetophenone and Isophthalic acid dihydrazide | Formation of a binuclear oxidoperoxido-bridged complex. bohrium.com |
| [{WO₂}₂(L)(H₂O)₂] | [{WO(O₂)}₂(L)(H₂O)₂] / PPh₃ | 2-Hydroxyacetophenone and Isophthalic acid dihydrazide | Conversion from an oxidoperoxido to a dioxido-bridged complex. bohrium.com |
| [WO(O₂)L(CH₃OH)] | WO₃ / H₂O₂ | (E)-N'-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide | Synthesis of a mononuclear oxo-peroxo complex. bohrium.com |
Bridged Oxotungsten Species (e.g., μ-oxo complexes)
Bridged oxotungsten species, particularly those containing a μ-oxo (W-O-W) bridge, are a well-established class of compounds. These dinuclear or polynuclear complexes can be synthesized through several routes, most commonly via hydrolysis of suitable mononuclear tungsten precursors. acs.org
A classic example is the hydrolysis of tungsten chlorophosphinovinyl complexes, such as {(η⁵-C₅H₅)(Cl)(NO)W(C=CH₂)[PR₂]}, which leads to the formation of μ-oxo complexes. acs.org These reactions yield stable dinuclear compounds with a four-legged piano-stool geometry at each tungsten atom. The formation of the μ-oxo bridge is a defining feature of these reactions. Similarly, the reaction of [W(eg)₃] (where eg = 1,2-ethanediolato) with p-tert-butylcalix nih.govareneH₆ can produce an oxo-bridged complex, {[W(eg)]₂(μ-O)p-tert-butylcalix nih.govarene}. rsc.org
Microwave-assisted synthesis has emerged as an efficient method for preparing oxo-bridged W(V) dimers. mdpi.com For instance, neutral di-μ-oxo W(V) dinuclear complexes featuring ligands like L-histidine or disubstituted EDTA derivatives have been prepared from a W(V) oxalato precursor. This method offers short reaction times and minimizes the formation of side products. The resulting complexes contain the [W₂O₂(μ-O)₂] core. mdpi.com Another synthetic strategy involves the reaction of WOCl₄ with (Me₃Si)₂O in the presence of THF, which yields the tetrameric tungsten(VI)-oxo complex [WO₂Cl₂(THF)]₄, featuring μ-oxo bridges in a square-planar arrangement of tungsten atoms. researchgate.net
The structural characteristics of these μ-oxo bridges have been extensively studied using X-ray crystallography, revealing key data on bond lengths and angles.
| Complex | Synthetic Method | W-O-W Angle (°) | W-O Bridge Length (Å) |
| {[(η⁵-C₅H₅)(NO)W(C=CH₂)(P(C₆H₅)₂)]₂O} | Hydrolysis of chlorophosphinovinyl complex | 123.1 | 2.011 |
| {[(η⁵-C₅H₅)(NO)W(C=CH₂)(P(C(CH₃)₃)₂)]₂O} | Hydrolysis of chlorophosphinovinyl complex | 125.4 | 1.995 |
| [W₂O₄(L-histidine)] | Microwave-assisted ligand exchange from oxalato precursor | N/A | N/A |
| [WO₂Cl₂(THF)]₄ | Reaction of WOCl₄ with (Me₃Si)₂O | N/A | N/A |
Oxo-thio-tungsten Complexes
The synthesis of complexes containing both oxo (W=O) and thio (W=S) ligands has been driven by their relevance to the active sites of certain tungsten-containing enzymes. These oxo-thio-tungsten complexes are typically prepared by the partial sulfidation of a corresponding dioxotungsten(VI) precursor. nih.govacs.org
A common method involves the reaction of a dioxotungsten(VI) complex, such as TpWO₂X (where Tp = hydrotris(3,5-dimethylpyrazol-1-yl)borate and X is a halide or other anionic ligand), with a controlled amount of a sulfiding agent. nih.govacs.org Reagents like boron sulfide (B99878) (B₂S₃) or tetraphosphorus (B14172348) decasulfide (P₄S₁₀) are frequently used for this purpose. nih.govresearchgate.net By carefully controlling the stoichiometry of the sulfiding agent, it is possible to selectively replace one oxo ligand with a thio ligand, yielding the desired cis-oxothio-tungsten(VI) complex, TpWOSX. nih.govacs.org Further reaction can lead to the formation of bis(thio) complexes, TpWS₂X. nih.govacs.org
An alternative route to TpWOSCl involves the reaction of the bis(thio) complex TpWS₂Cl with triphenylphosphine (PPh₃) in pyridine, followed by treatment with dimethyl sulfoxide (B87167) (DMSO). nih.gov The resulting chloro complexes can then undergo metathesis reactions with alkali metal salts to introduce a variety of other ligands (X = OPh⁻, SPh⁻, etc.). nih.govacs.org These complexes are generally diamagnetic and exhibit distorted octahedral geometries. nih.govacs.org
Spectroscopic and structural data for representative oxo-thio-tungsten complexes are presented below.
| Complex | Synthetic Method | W=O Distance (Å) | W=S Distance (Å) | O=W=S Angle (°) |
| TpWOS(S₂PPh₂-S) | Sulfidation of TpWO₂(S₂PPh₂-S) | 1.712(7) | 2.162(3) | N/A |
| (R,S)-TpWOS[(-)-mentholate] | Metathesis from TpWOSCl | 1.726(7) (avg) | N/A | 102.9(3) |
| TpWOSCl | Reaction of TpWS₂Cl with PPh₃/DMSO | N/A | N/A | N/A |
Formation of Metal Cluster Compounds from Tungsten Oxides
Tungsten oxides, particularly tungsten trioxide (WO₃), serve as versatile and convenient precursors for the synthesis of complex metal cluster compounds, including polyoxometalates (POMs) and other polynuclear species. rsc.orgacs.org These syntheses often occur under hydrothermal or high-temperature solid-state conditions.
One notable synthetic pathway is the reaction of tungsten trioxide with potassium cyanide (KCN), which leads to the formation of a bitetrahedral cluster complex, [{W₆(μ₄-O)₂(μ₃-CCN)₄}(CN)₁₆]¹⁰⁻. rsc.org This reaction demonstrates the ability of the simple oxide to be transformed into a complex molecular architecture incorporating unusual bridging ligands derived from the cyanide reactant. rsc.org
The structure of the tungsten oxide precursor itself can influence the formation pathway and the resulting cluster product. acs.org For example, the hydrothermal treatment of different polyoxometalate precursors, such as ammonium metatungstate (AMT) and ammonium paratungstate (APT), leads to different outcomes. While AMT directly forms a hexagonal ammonium tungsten bronze, (NH₄)₀.₂₅WO₃, the use of APT initially yields a metastable pyrochlore-type tungsten oxide, WO₃·0.5H₂O, which then transforms into the tungsten bronze phase. acs.org This highlights the role of the precursor's solution chemistry and cluster structure in directing the synthesis. acs.orguu.nl
Electrochemical methods have also been employed to create structured tungsten oxide materials that can be considered clusters of nanostructures. nih.gov For example, breakdown anodization of tungsten foil can produce globular clusters composed of aggregated WO₃ nanoplates. nih.gov Furthermore, tungsten oxides can be used to synthesize tungsten bronze compounds, which are non-stoichiometric cluster-like materials with the general formula MₓWO₃. The hydrothermal synthesis of cesium tungsten bronze, for instance, involves heating a mixture of Cs₂WO₄, WO₂, and WO₃. researchgate.net
| Cluster Product | Precursor(s) | Synthetic Conditions | Key Feature |
| [{W₆(μ₄-O)₂(μ₃-CCN)₄}(CN)₁₆]¹⁰⁻ | WO₃, KCN | High-temperature reaction | Formation of a bitetrahedral W₆ cluster from WO₃. rsc.org |
| [{W₆(μ₄-O)₂(μ₃-As)₄}(CN)₁₆]¹⁰⁻ | WO₃, As, KCN | High-temperature reaction | Incorporation of arsenide ligands into the W₆ cluster. rsc.org |
| (NH₄)₀.₂₅WO₃ (Hexagonal Tungsten Bronze) | Ammonium Metatungstate (AMT) | Hydrothermal synthesis | Direct formation from metatungstate clusters. acs.org |
| WO₃·0.5H₂O (Pyrochlore) | Ammonium Paratungstate (APT) | Hydrothermal synthesis | Metastable intermediate phase from paratungstate clusters. acs.org |
| WO₃ globular clusters | Tungsten foil | Breakdown anodization | Electrochemical formation of nanoplate aggregates. nih.gov |
| Cesium Tungsten Bronze | Cs₂WO₄, WO₂, WO₃ | Hydrothermal (800°C) | Synthesis of a non-stoichiometric bronze. researchgate.net |
Advanced Characterization Techniques and Structural Elucidation
Vibrational Spectroscopy
Vibrational spectroscopy is a cornerstone for identifying the structural characteristics of tungsten trioxide.
Raman Spectroscopy for Crystalline Phases and Vibrational Modes
Raman spectroscopy is a powerful non-destructive technique for probing the crystalline phases and vibrational modes of tungsten trioxide. The Raman spectrum of WO₃ is characterized by distinct peaks that correspond to specific atomic vibrations within its crystal lattice. These vibrations include stretching (ν), bending (δ), and lattice modes. researchgate.netub.edu
The monoclinic (m-WO₃) phase, the most stable form at room temperature, exhibits characteristic Raman peaks around 270 cm⁻¹, 715 cm⁻¹, and 805 cm⁻¹. mdpi.compreprints.org The peak at approximately 270 cm⁻¹ is assigned to the bending vibration of O-W-O bonds (δ(O-W-O)). researchgate.netmdpi.com The intense peaks at about 715 cm⁻¹ and 805 cm⁻¹ correspond to the stretching vibrations of the bridging oxygen atoms, ν(W-O) and ν(O-W-O) respectively. researchgate.netmdpi.comuminho.pt The presence and positions of these peaks provide a clear signature of the monoclinic phase.
Furthermore, Raman spectroscopy can distinguish between different crystalline phases of WO₃. For instance, the transition from an amorphous to a crystalline state is readily observed by the sharpening and appearance of these characteristic peaks. cambridge.org The technique is also sensitive to strain effects and the presence of hydrates, where a peak around 947 cm⁻¹ can indicate the W=O stretching mode in tungsten oxide hydrates (WO₃·nH₂O). ub.edu
Interactive Table:
Table 1: Characteristic Raman Peaks for Monoclinic Tungsten Trioxide| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Reference |
|---|---|---|
| ~270 | Bending of O-W-O (δ(O-W-O)) | researchgate.netmdpi.com |
| ~715 | Stretching of W-O (ν(W-O)) | researchgate.netmdpi.comuminho.pt |
| ~805 | Stretching of O-W-O (ν(O-W-O)) | researchgate.netmdpi.comuminho.pt |
Infrared (IR) Absorption Spectroscopy
Infrared (IR) absorption spectroscopy complements Raman spectroscopy by providing information on the vibrational modes of tungsten trioxide, particularly those that are IR active. The IR spectrum of WO₃ shows absorption bands that are characteristic of the stretching and bending vibrations of the W-O bonds.
The primary absorption region for tungsten oxide compounds is between 700 and 1000 cm⁻¹, which is associated with the stretching and bending modes of O-W-O, WO₃, and W-O-W bonds. researchgate.net Specifically, a prominent peak observed around 720 cm⁻¹ is attributed to the stretching mode of the metal-oxygen (O-W-O) linkage. researchgate.net Another significant absorption peak near 960 cm⁻¹ is assigned to the W=O stretching vibration, indicating strong bonding within the WO₃ structure. researchgate.net
IR spectroscopy is also highly sensitive to the presence of hydroxyl (OH) groups and water molecules. redalyc.org Absorption bands in the region of 1400-3600 cm⁻¹ can indicate the presence of adsorbed water and OH groups. redalyc.org For example, a band around 1600 cm⁻¹ corresponds to the O-H bending vibration. This sensitivity is crucial for understanding the role of water in the electrochromic properties of WO₃. redalyc.org
X-ray Spectroscopic Methods
X-ray based techniques offer detailed insights into the elemental composition, chemical states, and local atomic structure of tungsten trioxide.
X-ray Photoelectron Spectroscopy (XPS) for Chemical Environment and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is an essential surface-sensitive technique used to determine the elemental composition and, more importantly, the oxidation states of tungsten in WO₃. The XPS spectrum of tungsten trioxide typically shows peaks corresponding to tungsten (W) and oxygen (O).
The W 4f core level spectrum is particularly informative. For stoichiometric WO₃, the W 4f spectrum is deconvoluted into a doublet, corresponding to the W 4f₇/₂ and W 4f₅/₂ spin-orbit components. For the W⁶⁺ oxidation state, these peaks are typically located at binding energies of approximately 35.7 eV and 37.85 eV, respectively. researchgate.net
The presence of lower oxidation states, such as W⁵⁺ and W⁴⁺, which can be induced by processes like ion bombardment or hydrogen incorporation, results in the appearance of additional doublets at lower binding energies. researchgate.netacs.orgsemanticscholar.org The ability to quantify the relative percentages of these different oxidation states provides critical information about the electronic structure and defect chemistry of the material. semanticscholar.org The O 1s spectrum can also provide information, with the main peak around 530.3 eV attributed to oxygen atoms in the WO₃ lattice. researchgate.net
Interactive Table:
Table 2: Typical Binding Energies for Tungsten Oxidation States in XPS| Oxidation State | W 4f₇/₂ Binding Energy (eV) | W 4f₅/₂ Binding Energy (eV) | Reference |
|---|---|---|---|
| W⁶⁺ | ~35.7 | ~37.85 | researchgate.net |
| W⁵⁺ | Lower than W⁶⁺ | Lower than W⁶⁺ | researchgate.netacs.orgsemanticscholar.org |
X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS)
X-ray Absorption Spectroscopy (XAS) is a powerful tool for probing the local geometric and electronic structure of materials. It is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
XANES, which encompasses the region near the absorption edge, provides information on the oxidation state and coordination geometry of the absorbing atom. For tungsten trioxide, analysis of the W L₃-edge XANES can reveal the splitting of the tungsten 5d orbitals due to the ligand field, offering insights into the symmetry of the W environment (e.g., octahedral or tetrahedral). acs.orgresearchgate.net
EXAFS refers to the oscillatory structure observed at energies above the absorption edge. Analysis of the EXAFS region can yield precise information about the local atomic environment, including bond distances and coordination numbers of the neighboring atoms. jetir.org For WO₃, EXAFS analysis at the W L₃-edge allows for the determination of W-O bond lengths and coordination numbers, providing a detailed picture of the local structure around the tungsten atoms. jetir.orgresearchgate.net This is particularly useful for characterizing amorphous or disordered materials where long-range order is absent.
Magnetic Resonance Techniques
Magnetic resonance techniques, while less commonly applied to tungsten trioxide than other methods, can offer unique structural information.
Solid-state ¹⁸³W Nuclear Magnetic Resonance (NMR) spectroscopy, although challenging due to the low natural abundance and long relaxation times of the ¹⁸³W nucleus, has been successfully used to study tungsten-containing solids. illinois.edu By employing techniques like magic angle spinning (MASS), it is possible to obtain high-resolution spectra. The chemical shift observed in ¹⁸³W NMR is sensitive to the local environment of the tungsten atoms, making it a potential tool for distinguishing between different tungstate (B81510) species and coordination environments in complex structures. illinois.eduresearchgate.net
Electron Paramagnetic Resonance (EPR) spectroscopy is another valuable technique, specifically for detecting paramagnetic species, such as those with unpaired electrons. In the context of tungsten trioxide, EPR is highly sensitive to the presence of oxygen vacancies, which can act as paramagnetic centers. A strong EPR signal can confirm the successful introduction of oxygen vacancies into the WO₃ lattice, which is crucial for enhancing its photocatalytic and electrical properties. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Dynamics
NMR spectroscopy serves as a powerful tool for probing the local environment of specific nuclei within a material. For tungsten oxides, ¹⁸³W and ¹⁷O NMR are particularly insightful.
¹⁸³W NMR: With a natural abundance of 14.3% and a spin of 1/2, the ¹⁸³W nucleus gives rise to narrow resonance lines, making it highly sensitive to its surrounding environment. researchgate.net Solid-state ¹⁸³W NMR has emerged as a high-resolution probe for polyoxotungstate structures and dynamics. elsevierpure.comacs.orgchemrxiv.org The chemical shifts are sensitive to the local structure, symmetry, and dynamics of the tungsten sites, allowing for the differentiation of crystallographically distinct positions within a structure. elsevierpure.comacs.orgchemrxiv.org For instance, in ammonium (B1175870) paratungstate (APT), ¹⁸³W NMR can distinguish between different tungsten sites and is sensitive to the hydration state of the material. elsevierpure.comacs.orgchemrxiv.org In solution, ¹⁸³W NMR is a routine method for characterizing polyoxotungstates, identifying new species, and assessing product purity. researchgate.net Two-dimensional techniques like COSY and INADEQUATE can further elucidate the connectivity between tungsten atoms. researchgate.net
¹⁷O NMR: Solid-state ¹⁷O NMR provides detailed information about the oxygen local environments and dynamics. researchgate.netnih.gov In materials like tungsten trioxide, which is built from WO₆ octahedra, ¹⁷O NMR is a sensitive probe of subtle structural asymmetries. researchgate.netnih.gov By combining experimental ¹⁷O NMR data with first-principles calculations, it is possible to distinguish between different structural models and correlate chemical shifts with distortions in the WO₆ octahedra. researchgate.netnih.gov For oxometalates in general, the ¹⁷O chemical shifts of terminal M=O groups are primarily dependent on the energy gap between the π*(M–O) and σ(M–O) orbitals. researchgate.net
Table 1: Representative NMR Data for Tungsten Oxo-Complexes
| Nucleus | Compound/System | Chemical Shift (ppm) | Remarks | Reference(s) |
| ¹⁸³W | Monomeric [WO₄]²⁻ | +10 to -10 | Single resonance, sensitive to counterions and solvent. | researchgate.net |
| ¹⁸³W | α₁-[P₂W₁₇O₆₁]¹⁰⁻ | - | 17 lines of equal intensity, narrow chemical shift distribution. | acs.org |
| ¹⁸³W | α₁-[YbP₂W₁₇O₆₁]⁷⁻ | - | 17 lines, 9 of which appear as doublets due to ³¹P coupling. | acs.org |
| ¹⁷O | Amorphous ZrW₂O₈ | ~580 | Single broad resonance, indicating a homogeneous oxygen environment. | researchgate.net |
| ¹⁷O | Crystalline ZrW₂O₈ | - | Multiple resonances corresponding to distinct oxygen sites. | researchgate.net |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species
EPR spectroscopy is an essential technique for studying materials with unpaired electrons. In the context of tungsten oxides, it is primarily used to investigate paramagnetic species such as W⁵⁺ centers, which can arise from oxygen vacancies or doping. The presence and nature of these paramagnetic centers significantly influence the material's electronic and catalytic properties. researchgate.netub.eduresearchgate.netacs.org
EPR studies have provided the first direct evidence of W⁵⁺ ions in tungsten bronzes. researchgate.net For example, in Na₀.₃₃WO₃, two strong resonances were attributed to different W⁵⁺ point defects within the host lattice. researchgate.net The g-tensor components and hyperfine splitting constants derived from EPR spectra offer detailed information about the electronic structure and local symmetry of the paramagnetic center. researchgate.net In lithium-tungsten phosphate (B84403) glasses, EPR has been used to study the formation of W⁵⁺ ion pairs. acs.orgacs.org The intensity of the EPR signal can also provide insights into the concentration of paramagnetic species and their temperature-dependent behavior. acs.orgacs.orgresearchgate.net For instance, in some systems, a decrease in temperature can lead to the disproportionation of W⁵⁺ into EPR-silent W⁴⁺ and W⁶⁺ ions. acs.orgacs.org
Table 2: EPR Parameters for W⁵⁺ Centers in Tungsten-Based Materials
| Material | g-Values | Hyperfine Splitting Constants (A) | Remarks | Reference(s) |
| Na₀.₃₃WO₃ (Resonance 1) | |g₁|=1.695, |g₂|=1.659, |g₃|=1.636 | |A₂| ≈ (61±8)×10⁻⁴ cm⁻¹ | Attributed to a specific W⁵⁺ point defect. | researchgate.net |
| Na₀.₃₃WO₃ (Resonance 2) | |g₁|=1.676, |g₂|=1.630, |g₃|=1.593 | |A₃| ≈ (52±4)×10⁻⁴ cm⁻¹ | Attributed to a second type of W⁵⁺ point defect. | researchgate.net |
| Vanadium-doped WO₃ | g∥ = 1.870, g⊥ = 1.961 | A∥ = 202 G, A⊥ = 69 G | Attributed to magnetically isolated V(IV) centers. | ub.edu |
Diffraction Analysis for Crystal Structures
Diffraction techniques are indispensable for determining the crystalline structure and phase composition of materials.
X-ray Diffraction (XRD) for Crystalline Structure and Polymorphism
X-ray diffraction is a fundamental technique for identifying the crystal phases of tungsten trioxide. WO₃ is known for its rich polymorphism, with its crystal structure changing with temperature. github.ioroyalsocietypublishing.org The common phases observed include monoclinic (γ-WO₃), triclinic (δ-WO₃), and orthorhombic (β-WO₃), and tetragonal (α-WO₃) at higher temperatures. github.ioroyalsocietypublishing.orgresearchgate.net
At room temperature, the most stable phase of WO₃ is typically monoclinic (space group P2₁/n). github.iodoi.orgnih.gov However, factors such as mechanical treatment, synthesis method, and doping can influence the observed phase. github.iogithub.io For instance, moderate mechanical grinding can induce a transition from the monoclinic to the triclinic phase at room temperature. github.io The deposition temperature during thin film synthesis also has a significant impact; WO₃ films can be amorphous at lower temperatures (e.g., 300 °C) and become polycrystalline with hexagonal or tetragonal structures at higher temperatures (400–500 °C).
In-situ XRD studies allow for the investigation of phase transitions as a function of temperature, revealing the sequence of transformations, such as the transition from monoclinic to orthorhombic at around 350 °C and then to tetragonal at approximately 800 °C for nanoparticles. royalsocietypublishing.org The Rietveld refinement of XRD data is a powerful method for obtaining precise lattice parameters and quantitative phase analysis. lew.roresearchgate.netacs.orgrsc.org
Table 3: Polymorphism of Tungsten Trioxide (WO₃)
| Phase | Crystal System | Space Group | Typical Temperature Range | Reference(s) |
| ε-WO₃ | Monoclinic (II) / Triclinic | Pc / P1 | < 300 K | github.io |
| γ-WO₃ | Monoclinic (I) | P2₁/n | 290 - 600 K | github.ioroyalsocietypublishing.orgdoi.org |
| β-WO₃ | Orthorhombic | Pmnb | 600 - 1010 K | github.ioroyalsocietypublishing.org |
| α-WO₃ | Tetragonal | P4/nmm | > 1010 K | github.ioroyalsocietypublishing.org |
| h-WO₃ | Hexagonal | - | Can be synthesized under specific conditions. | researchgate.netdergipark.org.tr |
Single-Crystal X-ray Analysis for Molecular Structures
While powder XRD provides information on the bulk crystalline phases, single-crystal X-ray analysis offers the precise determination of molecular structures, including bond lengths, bond angles, and atomic coordinates for discrete oxotungsten (B8612460) complexes. This technique is crucial for understanding the detailed geometry of polyoxotungstates and other molecular tungsten compounds. oup.com For instance, the structure of peroxotungstate complexes has been elucidated using single-crystal X-ray analysis. oup.com Although obtaining single crystals of sufficient quality for many tungsten oxide materials can be challenging, the data from single-crystal analysis is invaluable for establishing definitive structure-property relationships.
Microscopic and Morphological Characterization
Understanding the surface morphology and microstructure of tungsten trioxide is critical, as these features heavily influence its performance in applications like gas sensing and photocatalysis.
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy is widely used to visualize the surface topography and morphology of tungsten trioxide materials. dergipark.org.trscielo.brscispace.comscispace.combohrium.comresearchgate.netresearchgate.net SEM analysis reveals a diverse range of morphologies depending on the synthesis method and conditions. These morphologies include nanorods, nanosheets, nanowires, nanoplatelets, and flower-like or sphere-like nanostructures. scielo.brscispace.comscispace.comnih.gov
For example, tungsten trioxide hydrate (B1144303) films grown via a hydrothermal method can exhibit platelike, wedgelike, or sheetlike nanostructures depending on the capping agent used (e.g., Na₂SO₄, (NH₄)₂SO₄, or CH₃COONH₄). scispace.comnih.gov The sol-gel modified Pechini's method can produce a mixture of rod-shaped and spherical nanoparticles, with the particle size and shape being strongly influenced by the concentration of chelating agents and polymers like polyethylene (B3416737) glycol (PEG). dergipark.org.trscielo.br SEM images also show how morphology changes with processing parameters, such as annealing temperature or deposition conditions in sputtering. researchgate.net This control over morphology is key to tailoring the surface area and reactivity of the material for specific applications.
Table 4: Synthesis-Morphology Relationship in Tungsten Trioxide
| Synthesis Method | Key Parameters/Additives | Resulting Morphology | Reference(s) |
| Hydrothermal | Capping agent: Na₂SO₄ | Platelike nanostructures | scispace.comnih.gov |
| Hydrothermal | Capping agent: (NH₄)₂SO₄ | Wedgelike nanostructures | scispace.comnih.gov |
| Hydrothermal | Capping agent: CH₃COONH₄ | Sheetlike nanostructures | scispace.comnih.gov |
| Sol-Gel (Pechini) | Oxalic acid and PEG concentration | Rod-shaped and spherical nanoparticles | scielo.br |
| DC Reactive Sputtering | Deposition Temperature (300-500 °C) | Varies from amorphous to polycrystalline films with different grain structures. | |
| Hydrothermal | Polyethylene glycol (PEG) | Hexagonal and mesoporous nanoparticles instead of rods. | dergipark.org.tr |
High-Resolution Transmission Electron Microscopy (HRTEM) for Nanoscale Structures
High-Resolution Transmission Electron Microscopy (HRTEM) is an indispensable tool for the direct visualization of the atomic-scale structure of Trioxido(oxo)tungsten nanomaterials. This technique provides profound insights into crystallinity, morphology, lattice structure, and the presence of defects, which collectively govern the material's properties.
HRTEM studies have successfully imaged the atomic arrangement in various WO₃ nanostructures, including nanoparticles, nanowires, and nanosheets. nih.govresearchgate.netwanggenerator.com For instance, HRTEM analysis of single crystalline WO₃ nanoparticles synthesized by flame spray pyrolysis revealed well-developed lattice fringes with spacings between 3.860 Å and 3.994 Å. acs.org These fringes correspond to the crystal planes of the monoclinic phase, confirming the high degree of crystallinity in the nanoparticles. acs.org Similarly, in situ TEM investigations of the thermal evolution of cubic WO₃ nanocrystals showed nanoparticles with a size range of 5–25 nm at room temperature. nih.gov
The technique is also critical for identifying the crystal structure and any phase transformations. While monoclinic is the most stable phase at room temperature, HRTEM has been used to identify other polymorphs like cubic and hexagonal structures under specific synthesis conditions. nih.govresearchgate.netnih.gov For example, a new metastable hexagonal phase was identified in homogeneous electrochromic films, which was credited for the material's excellent lithium-intercalation capabilities. researchgate.net Selected area electron diffraction (SAED), a technique often used in conjunction with HRTEM, further confirms the crystal structure by providing diffraction patterns that act as a crystal's fingerprint. nih.govacs.org
Furthermore, HRTEM is instrumental in detecting nanoscale defects such as planar defects, which can significantly influence the material's electronic and catalytic properties. wanggenerator.compku.edu.cn In WO₃ nanowires, a high density of planar defects, likely resulting from oxygen vacancies, has been observed, particularly in thicker nanowires. pku.edu.cn
HRTEM Findings for this compound Nanostructures
| Nanostructure Type | Size | Observed Crystal Phase | Key HRTEM Findings | Reference |
|---|---|---|---|---|
| Nanoparticles | 6–10 nm | Monoclinic | Single-crystalline nature; lattice fringes of 3.860–3.994 Å. | acs.org |
| Nanocrystals | 5–25 nm | Cubic (initial) | In situ observation of transformation to elemental W or monoclinic WO₃/WO₂.₇ upon heating. | nih.gov |
| Nanorods | Not specified | Monoclinic | Lattice spacing of 0.335–0.349 nm observed. | nih.gov |
| Nanowires | <30 nm diameter | Not specified | Showed relatively few defects compared to thicker nanowires. | pku.edu.cn |
| Thin Film | Not applicable | Hexagonal | Identified a new metastable hexagonal phase responsible for enhanced electrochromic response. | researchgate.net |
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) is a powerful technique for characterizing the surface of this compound, providing three-dimensional topographical information at the nanoscale. oxinst.com It is used to quantify critical surface parameters such as roughness, grain size, and porosity, which are vital for applications like gas sensing and catalysis where surface interactions are paramount. tsijournals.combibliotekanauki.ploxinst.com
AFM studies on WO₃ thin films have revealed a variety of surface morphologies depending on the deposition technique and post-deposition treatments like annealing. tsijournals.comchalcogen.rocnr.it For instance, WO₃ thin films synthesized by a spin-coating technique showed a sponge-like, porous structure. chalcogen.ro The morphology of WO₃ can range from granular to columnar, with features that influence the material's performance. tsijournals.comuminho.pt Research has shown that the surface topography can have a significant impact on the electrical and electrochromic properties of WO₃ devices. tsijournals.comtsijournals.com
The roughness of the WO₃ surface is a key parameter quantified by AFM. Studies have reported roughness values ranging from a few nanometers for smooth films to over 500 nanometers for highly textured surfaces. tsijournals.comcnr.itresearchgate.net For example, one study on WO₃ prepared by pyrolysis noted a surface roughness of up to 0.54 μm, with a crystalline pattern observed after annealing. tsijournals.comtsijournals.com The ability to control and measure this roughness is crucial, as it affects the active surface area and the movement of electrons across the material's surface. tsijournals.comtsijournals.com In addition to topography, advanced AFM modes can probe local mechanical and electrical properties, offering a more complete picture of the surface's characteristics. oxinst.com
AFM Surface Topography Data for this compound Films
| Deposition/Synthesis Method | Substrate/Form | Post-Treatment | Observed Morphology | Reference |
|---|---|---|---|---|
| Pyrolysis of W(CO)₆ | Thin Film | Annealing | Crystalline state pattern with hill-like features; roughness up to 0.54 µm. | tsijournals.comtsijournals.com |
| Thermal Evaporation | Thin Film on Si/SiO₂ | None (Room Temp Deposition) | Layered nanostructure. | bibliotekanauki.pl |
| Spin-Coating | Thin Film on Si | Annealed at 400°C | Porous, sponge-like structure with conglomerates of grains. | chalcogen.ro |
| RF Magnetron Sputtering | Thin Film | Annealed at 300°C & 400°C | Extremely smooth layers with very small roughness (Ra) values. | cnr.it |
| Sol-gel Pechini Method | Nanocrystals | Calcination at 873 K | Nanocrystalline powder with an average crystallite size of 18.58 nm. | core.ac.uk |
Ultraviolet-Visible (UV-Vis) Diffuse Reflectance Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) Diffuse Reflectance Spectroscopy (DRS) is a key analytical technique used to investigate the electronic properties of this compound. It measures the light absorption of the material over a range of wavelengths, providing information about its optical band gap (Eg). The band gap is a fundamental electronic parameter that determines the energy required to excite an electron from the valence band to the conduction band, which is crucial for photocatalytic and optoelectronic applications. sciforum.netresearcher.life
For this compound, the absorption in the UV-Vis region is primarily due to the ligand-to-metal charge transfer (LMCT) from the filled O 2p orbitals (valence band) to the empty W 5d orbitals (conduction band). sciforum.netlehigh.eduacs.org The onset of this strong absorption, known as the absorption edge, is used to calculate the band gap energy. lehigh.edu The band gap of WO₃ is widely reported to be in the range of 2.4 to 2.8 eV, which allows it to absorb a portion of the visible light spectrum. sciforum.netresearcher.life However, values can vary, sometimes up to 3.43 eV, depending on factors such as crystallinity, particle size, morphology, and the presence of dopants or defects. kyushu-u.ac.jp
The band gap is typically determined from the UV-Vis DRS data by applying the Kubelka-Munk function and creating a Tauc plot. researchgate.net For example, WO₃ synthesized via a simple precipitation method showed an absorption maximum at 401 nm and a calculated band gap of 2.8 eV. sciforum.net Another study on WO₃ nanoflakes reported a band gap of 3.20 eV. researchgate.net Research has also shown a correlation where the edge energy (Eg) linearly decreases as the number of bridging W-O-W bonds increases, indicating that the degree of condensation of WO₆ octahedra affects the electronic structure. lehigh.eduacs.org
Band Gap (Eg) of this compound from UV-Vis DRS
| WO₃ Form/Synthesis Method | Reported Band Gap (eV) | Key Observation | Reference |
|---|---|---|---|
| Nanoparticles (Pristine) | 2.89 | Allows material to be active in the visible light range. | kyushu-u.ac.jp |
| Nanoparticles with Pt co-catalyst | 3.23 - 3.43 | Band gap energy increased with the addition of platinum. | kyushu-u.ac.jp |
| Crash Precipitation Synthesis | 2.6 | Energy value lies in the visible light region. | researcher.life |
| Simple Precipitation Method | 2.8 | Photocatalyst can be active in the visible range. | sciforum.net |
| Terminalia Arjuna Bark Extract Synthesis | 3.20 | Direct optical band gap for nanoflakes. | researchgate.net |
| Hydrothermal Synthesis (Nanosheet Arrays) | ~2.8 - 2.9 | Absorption edges between 430-445 nm. | mdpi.com |
Reaction Mechanisms and Chemical Reactivity of Oxotungsten Species
Redox Chemistry and Oxidation State Transformations
The redox chemistry of oxotungsten (B8612460) species is characterized by the ability of tungsten to exist in various oxidation states, primarily from +4 to +6. This property is fundamental to its catalytic activity and the formation of diverse oxide structures.
Reduction Pathways and Formation of Suboxides (e.g., WO₂, WO₃-x)
Tungsten trioxide (WO₃), where tungsten is in its highest +6 oxidation state, can be reduced to form a series of suboxides. These reduction processes are crucial in various applications, including catalysis and materials synthesis. The reduction can be initiated by treating WO₃ with hydrogen gas or alcohols at elevated temperatures, typically above 400°C. mdpi.com The initial step often involves the creation of oxygen vacancies in the WO₃ lattice, leading to the formation of non-stoichiometric oxides, denoted as WO₃-x. mdpi.com
The reduction of WO₃ follows a stepwise pathway, forming distinct suboxide phases. Common intermediates include WO₂.₉ (also known as β-tungsten oxide or W₂₀O₅₈), W₁₈O₄₉, and WO₂.₇₂ (γ-tungsten oxide). mdpi.comresearchgate.net The most stable of these suboxides formed by the reduction of WO₃ is often considered to be WO₂.₇₂. mdpi.com The specific reduction sequence can be influenced by factors such as the reducing agent and temperature. For instance, in the presence of methanol (B129727) vapor at lower to moderate temperatures, the reduction has been observed to proceed as WO₃ → W₁₈O₄₉ → WO₂ → W → WC. researchgate.net At higher temperatures, the pathway can shift to WO₃ → WO₂.₉ → W₁₈O₄₉ → WO₂ → W. researchgate.net
The formation of these suboxides is accompanied by a noticeable color change, with the typically yellow WO₃ powder turning blue upon reduction to finer particles or the formation of suboxides. mdpi.com The structure of these suboxides consists of WO₆ octahedra that share corners and edges, creating more complex arrangements than the corner-sharing structure of ideal WO₃. mdpi.com
The table below summarizes the key tungsten suboxides and their formation conditions.
| Suboxide Formula | Common Name | Formation Conditions | Key Characteristics |
| WO₃-x | Non-stoichiometric tungsten oxide | Reduction of WO₃ with H₂ or alcohol at >400°C mdpi.com | Contains oxygen vacancies. mdpi.com |
| WO₂.₉ | β-tungsten oxide, W₂₀O₅₈ | Reduction of WO₃ with H₂. mdpi.com | Exhibits a blue color. mdpi.com |
| W₁₈O₄₉ | - | Intermediate in the reduction of WO₃. researchgate.netresearchgate.netresearchgate.net | - |
| WO₂.₇₂ | γ-tungsten oxide | Reduction of WO₃. mdpi.com | Considered the most stable suboxide formed from WO₃ reduction. mdpi.com |
| WO₂ | Tungsten dioxide | Intermediate in the reduction of WO₃. researchgate.netresearchgate.netcore.ac.uk | A dark blue or black layer observed in the initial stages of tungsten oxidation. core.ac.uk |
Oxidation Processes and Stability
The oxidation of tungsten and its lower oxides ultimately leads to the formation of the most stable oxide, tungsten trioxide (WO₃). lu.se The oxidation process is influenced by temperature and the partial pressure of oxygen. core.ac.uk At temperatures below 400°C, the oxidation of pure tungsten often follows a logarithmic rate law until a thin, protective oxide layer is formed. core.ac.uk This initial layer is often dark blue or black and has been suggested to be composed of oxides close to WO₂ in composition. core.ac.uk
As the temperature increases, the oxidation rate transitions to a parabolic and then a linear rate law, indicating that the process becomes diffusion-controlled. core.ac.uklu.se Above 600°C, a brighter yellow oxide layer, characteristic of WO₃, forms on top of the initial dark layer. core.ac.uk The stability of tungsten oxides is highly dependent on the oxygen partial pressure; lower partial pressures favor the formation of lower stoichiometry oxides. core.ac.uk While WO₃ is thermodynamically stable with respect to WO₂, it is considered dynamically less stable. materialsmodeling.org
Coordination Chemistry and Ligand Exchange Processes
The coordination chemistry of oxotungsten species is diverse, involving interactions with a variety of ligands. These interactions are fundamental to the reactivity and catalytic applications of these compounds.
Ligand exchange reactions are a key aspect of the coordination chemistry of oxotungsten complexes. For example, in oxotungsten(V) complexes, the coordination environment can be readily modified by exchanging ligands, which can influence the electronic and steric properties of the metal center. The coordination can occur through various donor atoms, including oxygen and nitrogen.
Interactions with Lewis Acids (e.g., B(C₆F₅)₃)
Oxotungsten complexes can interact with Lewis acids, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), through the oxo ligand. d-nb.inforesearchgate.netresearchgate.net This interaction leads to the formation of an adduct where the Lewis acid is bonded to the oxo group. d-nb.inforesearchgate.net The formation of these adducts has been shown to significantly enhance the catalytic activity of oxotungsten alkylidene complexes in olefin metathesis reactions. d-nb.inforesearchgate.netresearchgate.net
The interaction with the Lewis acid weakens the W=O bond and decreases the electron-donating ability of the oxo ligand towards the tungsten center. d-nb.inforesearchgate.netresearchgate.net This electronic effect facilitates key steps in the catalytic cycle, such as cycloaddition and cycloreversion, by stabilizing the metallacyclobutane intermediate. d-nb.inforesearchgate.netresearchgate.net The table below shows the effect of B(C₆F₅)₃ on the W=O bond length in a specific oxotungsten complex.
| Complex | W=O Bond Length (Å) |
| syn-13 | 1.703 |
| syn-13·B(C₆F₅)₃ | 1.759 |
Data from computational studies. d-nb.info
Heterolytic Bond Cleavage Reactions
Heterolytic bond cleavage, where a chemical bond breaks in such a way that one fragment retains both electrons, is an important reaction pathway for oxotungsten species. wikipedia.orglibretexts.org This type of cleavage is common in reactions involving polar bonds and can lead to the formation of ionic intermediates. wikipedia.orglibretexts.orgegrassbcollege.ac.in In the context of oxotungsten chemistry, heterolytic cleavage can be involved in reactions with various substrates. For instance, the interaction with Lewis acids can be viewed as facilitating heterolytic processes at the metal center.
Reactivity towards Organic and Inorganic Substrates
Oxotungsten species exhibit reactivity towards a wide range of both organic and inorganic substrates. This reactivity is the basis for their use in various catalytic transformations.
In organic chemistry, oxotungsten complexes are known to catalyze oxidation reactions, such as the oxidation of sulfides to sulfoxides and sulfones. researchgate.net They are also key catalysts in olefin metathesis, a powerful reaction for the formation of carbon-carbon double bonds. researchgate.netacs.org The reactivity in these processes is often tuned by the ligand environment around the tungsten center.
Towards inorganic substrates, oxotungsten species can participate in oxygen atom transfer reactions. acs.org For example, they can be formed by the oxidation of lower-valent tungsten complexes using oxygen atom transfer reagents. lookchem.com Conversely, dioxotungsten(VI) complexes can act as oxygen atom donors. The reactivity of polyoxometalates, which are large anionic clusters containing tungsten and oxygen, is also a significant area of research, with applications in catalysis and materials science. researchgate.net
Surface Reactivity and Interfacial Phenomena in Supported Oxotungsten Systems
The choice of support material is a critical factor. Common supports like alumina (B75360) (Al₂O₃), silica (B1680970) (SiO₂), and titania (TiO₂) exhibit different surface characteristics, leading to distinct interfacial phenomena and catalytic behaviors. lehigh.edumdpi.com
Alumina (Al₂O₃): Tungsten oxide species on alumina supports tend to be highly dispersed, forming monotungstate and polytungstate species that are strongly interactive with the alumina surface. mdpi.comlehigh.edu This strong interaction facilitates the formation of Brønsted acid sites, which are crucial for many acid-catalyzed reactions. mdpi.com The activity of these sites can be influenced by the tungsten oxide loading, with the turnover frequency (TOF) for reactions like methanol dehydration decreasing as the loading increases and crystalline WO₃ particles begin to form. lehigh.edu
Silica (SiO₂): The interaction between tungsten oxide and silica is relatively weak, which often leads to the formation of crystalline WO₃ particles, even at low tungsten loadings. lehigh.eduacs.org The catalytic activity is generally attributed to the well-dispersed surface WOx species rather than the crystalline phase. rsc.org On silica, the surface species can include dioxo (O=)₂WO₂ and mono-oxo O=WO₄ sites. acs.org The weaker interaction and tendency to form nanoparticles result in different reactivity patterns compared to alumina-supported catalysts. lehigh.edu
Titania (TiO₂): Supported tungsten oxide on titania is known for its high thermal stability and activity in processes like selective catalytic reduction (SCR) of NOx. mdpi.com The tungsten oxide species on titania can exist as well-dispersed monotungstates and polytungstates. mdpi.com The reactivity of these catalysts is a function of the tungsten oxide density, with the turnover frequency for acid-catalyzed reactions increasing as the surface density increases, in contrast to the trend observed on alumina. lehigh.edu This highlights the significant role of the support's electronic properties in modulating the catalytic activity of the W-O-Support bond. lehigh.edu
Zirconia (ZrO₂): WO₃/ZrO₂ systems are noted for their strong acid sites. mdpi.com Similar to titania and niobia supports, the turnover frequency for methanol dehydration on WO₃/ZrO₂ increases with higher surface tungsten density, indicating that crystalline WO₃ phases are more active than the monolayer surface species on these particular supports. lehigh.edu
Interfacial Phenomena and Characterization
The interface is a dynamic environment where the structure of the tungsten oxide species can change under reaction conditions. Characterization of these species is essential for understanding structure-activity relationships. In situ spectroscopic techniques are invaluable for this purpose:
Raman Spectroscopy: This is a primary tool for identifying the molecular structures of supported tungsten oxide species. lehigh.eduacs.org Under dehydrated conditions, it can distinguish between monomeric and polymeric surface species and crystalline WO₃. lehigh.edu For instance, on supports like Al₂O₃, TiO₂, and ZrO₂, a highly distorted, octahedrally coordinated mono-oxo tungsten species is often observed at high surface coverages. lehigh.edu
UV-vis Diffuse Reflectance Spectroscopy (DRS): UV-vis DRS provides information about the electronic structure and coordination of the tungsten oxide species. lehigh.eduacs.org The electronic structure, specifically the band gap energy (Eg), has been shown to decrease as the size of the tungsten oxide domain increases. lehigh.edu
X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS): These techniques reveal the oxidation state of tungsten. Studies have shown that on silica, W atoms can be reduced from +6 to +5, while on titania, the W oxidation state is less affected by reduction treatments due to charge delocalization onto the titania support. acs.org
The following table summarizes the characteristics of oxotungsten species on different supports:
| Support Material | Predominant Surface Species | Interaction Strength | Effect of Increasing Loading on Acidity TOF | Key Features |
| Alumina (Al₂O₃) | Monotungstates, Polytungstates | Strong | Decreases | High dispersion, strong Brønsted acidity. mdpi.comlehigh.edu |
| Silica (SiO₂) | Crystalline WO₃ nanoparticles, Di-oxo and Mono-oxo species | Weak | - | Prone to forming WO₃ crystals. lehigh.eduacs.orgrsc.org |
| Titania (TiO₂) | Monotungstates, Polytungstates | Strong | Increases | High thermal stability, used in SCR. mdpi.comlehigh.edu |
| Zirconia (ZrO₂) | Monotungstates, Polytungstates, Crystalline WO₃ | Strong | Increases | Forms strong acid sites. mdpi.comlehigh.edu |
Proton Conduction Mechanisms in Tungsten Oxides
Tungsten oxides, particularly in their hydrated forms (WO₃·nH₂O), are recognized for their ability to conduct protons, a property vital for their use in electrochemical devices such as fuel cells and sensors. researchgate.netmdpi.com The mechanism of proton conduction is not singular and depends heavily on the material's structure, level of hydration, and operating temperature. researchgate.net
Role of Hydration and Conduction Mechanisms
The presence of water is fundamental to proton conductivity in tungsten oxides. researchgate.net Two primary mechanisms are often discussed:
Grotthuss Mechanism: This mechanism involves "proton hopping" through a hydrogen-bonded network of water molecules. researchgate.netosti.gov A proton from a hydronium ion (H₃O⁺) can be transferred to an adjacent water molecule, which in turn transfers another proton, creating a cascade of proton movement. This is considered a dominant pathway, especially in highly hydrated structures. osti.gov For instance, in hexagonal WO₃ (h-WO₃), first-principles molecular dynamics have shown that proton transport follows a Grotthuss-type diffusion along a chain of water molecules confined within the material's 1D tunnels. osti.gov
Vehicle Mechanism: In this mechanism, the proton is carried through the material as part of a larger entity, such as the hydronium ion (H₃O⁺) itself, which diffuses through the structure.
Recent research using first-principles calculations on tungsten oxide dihydrate (WO₃·2H₂O) has proposed a non-Grotthuss mechanism . rsc.orgresearchgate.netrsc.org This study suggests that proton diffusion occurs directly within the layers of corner-sharing WO₆ octahedra, without the direct involvement of the structural water molecules in the hydrogen-bonded network. rsc.orgresearchgate.netrsc.org The calculated energy barrier for this intra-layer diffusion (0.42 eV) aligns well with experimental values (0.36 eV), supporting this alternative pathway. rsc.orgrsc.org
Structural and Interfacial Influences
The crystal structure and morphology of the tungsten oxide significantly impact its proton conductivity.
Hydration Level: The degree of hydration (the 'n' in WO₃·nH₂O) directly affects conductivity. Tungsten oxide dihydrate (WO₃·2H₂O) generally exhibits higher proton conductivity than the monohydrate (WO₃·H₂O). researchgate.net The conductivity of the dihydrate can reach as high as 7×10⁻³ S cm⁻¹ at 423 K. researchgate.net
Crystalline Phase: Different polymorphs of WO₃ have different conduction properties. Hexagonal WO₃, with its open tunnels, can accommodate water and facilitate fast proton transport. osti.gov
Nanostructuring: Creating nanostructured materials, such as monoclinic WO₃ with a nanostructured morphology, can significantly enhance ionic conductivity. mdpi.com One study reported a conductivity of 6.12 × 10⁻² S cm⁻¹ at 550 °C for a nanostructured WO₃, attributed to the formation of an oxygen-deficient WO₃-δ/WO₃ heterostructure under a reducing atmosphere. mdpi.com
Proton Insertion: Electrochemical proton insertion into the tungsten oxide lattice, forming hydrogen tungsten bronze (HₓWO₃), is intrinsically linked to its electrochemical properties. rsc.org The degree of proton insertion affects the material's electronic structure and can modulate its activity for reactions like the hydrogen evolution reaction (HER). rsc.orgosti.gov The activity for HER follows the order HₓWO₃·H₂O > HₓWO₃ > HₓWO₃·2H₂O, indicating that an optimal balance of proton insertion and solid-state proton transport kinetics is key. rsc.org
Research Findings on Proton Conductivity
The following table presents a selection of reported proton conductivity values for various tungsten oxide systems.
| Material | Conductivity (S cm⁻¹) | Temperature (K) | Conditions / Notes |
| WO₃·2H₂O | 7 x 10⁻³ | 423 | High water vapor pressure. researchgate.net |
| WO₃·H₂O | ~7 x 10⁻⁴ | 423 | Approx. one order of magnitude lower than dihydrate. researchgate.net |
| Nanostructured WO₃ | 6.12 x 10⁻² | 823 | In H₂ atmosphere, forming WO₃-δ/WO₃ heterostructure. mdpi.com |
| Amorphous WO₃·nH₂O | ~1 x 10⁻² | Room Temp | General value for hydrated tungsten oxides. researchgate.net |
Computational and Theoretical Studies on Oxotungsten Systems
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the properties of tungsten trioxide (WO3), also known as trioxido(oxo)tungsten. It allows for detailed analysis of the electronic and structural characteristics of its various crystalline phases.
Electronic Structure and Bonding Analysis
DFT calculations have been instrumental in elucidating the electronic structure and bonding in different polymorphs of WO3. These studies consistently show that WO3 is a semiconductor across its various crystal structures, with a calculated band gap that is sensitive to the specific crystalline phase. researchgate.netscispace.com The valence band is primarily composed of oxygen 2p orbitals, while the conduction band is dominated by tungsten 5d orbitals. researchgate.netscispace.comfugus-ijsgs.com.ng This electronic configuration, with localized d-electrons situated deeper within the valence band and p-orbitals defining the valence band edge, contributes to the diverse structural possibilities of WO3 compared to other transition metal oxides. scispace.com
The nature of the chemical bonding is a mix of ionic and covalent character. In the ionic model, the tungsten atom donates six electrons (four from the 5d orbitals and two from the 6s orbitals), and each oxygen atom accepts two electrons to fill its 2p orbitals. unibo.it However, the significant overlap between W 5d and O 2p orbitals indicates a considerable degree of covalent bonding. acs.org This covalent interaction is crucial in determining the electronic and structural properties of the material. acs.org
First-principles calculations have been employed to study the electronic properties of monoclinic, tetragonal, orthorhombic, and cubic WO3. These calculations reveal that the material is a non-magnetic semiconductor in all these phases. researchgate.netfugus-ijsgs.com.ng The detailed analysis of the projected density of states (PDOS) confirms the primary contributions of oxygen p-orbitals to the valence band and tungsten d-orbitals to the conduction band. researchgate.netfugus-ijsgs.com.ng
| Crystalline Phase | Calculated Band Gap (eV) | Band Gap Type | Primary Valence Band Contribution | Primary Conduction Band Contribution |
|---|---|---|---|---|
| Monoclinic (γ-WO3) | ~0.98 - 2.03 | Indirect/Direct | O 2p | W 5d |
| Tetragonal | ~1.22 | Direct | O 2p | W 5d |
| Orthorhombic | ~1.4 | Indirect | O 2p | W 5d |
| Cubic | ~0.67 - 1.02 | Indirect/Direct | O 2p | W 5d |
Prediction of Spectroscopic Signatures
DFT calculations are also utilized to predict various spectroscopic signatures of WO3, which can then be compared with experimental data. For instance, the calculated density of states (DOS) and projected density of states (PDOS) can be correlated with photoemission spectroscopy (PES) and X-ray absorption near-edge structure (XANES) measurements. researchgate.netscispace.com These theoretical predictions help in the interpretation of experimental spectra, providing insights into the orbital character of the electronic states.
Furthermore, time-dependent DFT (TDDFT) can be used to simulate optical absorption spectra. researchgate.net These simulations can predict the energy of electronic transitions and the appearance of absorption features, which are crucial for understanding the photochromic and electrochromic properties of WO3. For example, calculations have shown that the introduction of oxygen vacancies leads to the appearance of an extra absorption peak at lower energies. researchgate.net The calculated band structures from DFT also provide the foundation for understanding the electronic transitions observed in various spectroscopic techniques. researchgate.netscispace.com
Investigation of Band Gap and Crystalline Phase Influence
The band gap of tungsten trioxide is highly dependent on its crystalline structure. DFT studies have systematically investigated this relationship across various phases, including monoclinic, triclinic, orthorhombic, tetragonal, and cubic forms. researchgate.netfugus-ijsgs.com.ngresearchgate.netacs.org Generally, as the crystal structure becomes more distorted from the ideal cubic perovskite structure, the band gap tends to increase. acs.org For example, the calculated band gap for the cubic phase is significantly lower than that of the more distorted monoclinic phase. researchgate.netscispace.comfugus-ijsgs.com.ng
DFT calculations have shown that the room-temperature stable monoclinic (γ-WO3) phase has a wider band gap compared to other phases like orthorhombic and tetragonal WO3. researchgate.netacs.org The variation in the W-O-W bond angles and the tilting of the WO6 octahedra in different crystalline phases are key factors influencing the electronic structure and, consequently, the band gap. acs.org These theoretical findings are crucial for applications such as photocatalysis, where tuning the band gap to absorb a wider range of the solar spectrum is desirable. acs.org
| Crystalline Phase | Space Group | Calculated Band Gap (eV) | Band Gap Type |
|---|---|---|---|
| Monoclinic (γ) | P2₁/n | ~0.98 - 3.10 | Indirect/Direct |
| Monoclinic (ε) | Pc | Increases with distortion | - |
| Triclinic | P1 | Increases with distortion | - |
| Orthorhombic | Pbcn | ~1.4 - 2.3 | Indirect |
| Tetragonal | P4/nmm | ~1.22 - 1.8 | Direct |
| Cubic | Pm3m | ~0.67 - 1.02 | Indirect/Direct |
Modeling of Defects and Dopants (e.g., Oxygen Vacancies)
DFT is extensively used to model the effects of intrinsic defects, such as oxygen vacancies (VO), and extrinsic dopants on the properties of WO3. Oxygen vacancies are common defects in tungsten trioxide and are known to play a significant role in its electronic and optical properties. researchgate.netresearchgate.netacs.orgcnr.it
DFT calculations have shown that the formation energy of an oxygen vacancy is dependent on its location within the crystal lattice, with different values for vacancies created along different crystallographic directions in the monoclinic structure. researchgate.net The removal of an oxygen atom leads to the donation of two electrons to the conduction band, which is primarily composed of W 5d states, resulting in n-type doping. cnr.itnih.gov This partial filling of the conduction band is responsible for the metallic behavior observed in oxygen-deficient WO3 and is a key aspect of its electrochromic properties. researchgate.netnih.gov
The modeling of dopants using DFT provides insights into how substitutional atoms can modify the electronic structure and properties of WO3. For instance, studies have explored doping with elements like hafnium (Hf) to enhance its activity for water splitting. researchgate.net DFT calculations can predict the effect of dopants on the band gap, charge carrier concentration, and stability of the host lattice. researchgate.net Similarly, the interaction of palladium (Pd) with WO3 has been investigated to understand its role in enhancing gas sensing properties, with calculations showing that Pd modification strengthens interfacial bonds and increases electron density at the Fermi level. mdpi.comresearchgate.net
Studies on Adsorption and Activation of Small Molecules
The interaction of small molecules with the surfaces of tungsten trioxide is critical for its applications in catalysis and gas sensing. DFT calculations provide a molecular-level understanding of these adsorption and activation processes. Studies have investigated the adsorption of various molecules, including hydrogen (H2), carbon monoxide (CO), and oxygen (O2), on different WO3 surfaces. acs.orgmdpi.comresearchgate.netescholarship.orgresearchgate.netacs.orgescholarship.org
For hydrogen, DFT studies have shown that it can adsorb both on the surface and within the lattice of WO3. researchgate.net On the monoclinic WO3(001) surface, hydrogen atoms tend to bind to oxygen anions as protons, donating their valence electrons to the W 5d states. acs.orgacs.org This process, which can be either weakly exothermic or endothermic depending on coverage, explains the chemichromic effect observed in WO3. acs.org
The adsorption of CO on the perfect WO3(001) surface is found to be weak (physisorption). semanticscholar.org In contrast, O2 adsorption is more complex. While it is thermodynamically unfavorable on a perfect surface, it adsorbs strongly on a defective surface (with oxygen vacancies), forming an active O2- species. mdpi.com This highlights the crucial role of surface defects in activating molecules for catalytic reactions.
Simulation of Surface Reactions and Catalytic Pathways
Building upon the understanding of molecular adsorption, DFT is employed to simulate entire reaction pathways on WO3 surfaces. This allows for the determination of activation energy barriers and reaction energies, providing insights into the kinetics and thermodynamics of catalytic processes.
A notable example is the investigation of olefin metathesis, where WO3 is used as a catalyst. DFT calculations have been used to study the formation of tungsten-carbene active sites on the WO3(001) surface from the reaction with ethene and 2-butene (B3427860). acs.org These studies revealed that 2-butene forms the active sites more readily due to a combination of electrophilic and steric effects, highlighting the relationship between the catalyst surface structure and its activity. acs.org
Another important area is the oxidation of CO, which is relevant to gas sensing applications. DFT simulations of the CO oxidation mechanism on the WO3(001) surface have shown that the reaction proceeds through a series of steps involving the formation of surface oxygen vacancies and their subsequent re-oxidation by O2. mdpi.comsemanticscholar.org The rate-limiting step was identified as the oxidation of a CO molecule on the perfect surface, with a calculated activation barrier. mdpi.comsemanticscholar.org These computational studies provide a detailed atomistic picture of the catalytic cycle, which is essential for designing more efficient catalysts and sensors.
Quantum Chemistry Calculations for Electronic Properties
Quantum chemistry calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the electronic structure of this compound (tungsten trioxide, WO₃). researchgate.net These studies are crucial because the electronic properties of WO₃ are highly dependent on its crystal structure, which in turn is sensitive to temperature. researchgate.net
First-principles calculations have been employed to investigate the band structure, density of states (DOS), and partial density of states (PDOS) for various polymorphs of WO₃, including monoclinic, orthorhombic, tetragonal, and cubic systems. researchgate.net Such studies reveal that WO₃ is a semiconductor across these different crystal structures. researchgate.net The calculations show that the valence band is primarily composed of O 2p orbitals, while the conduction band is dominated by W 5d orbitals. researchgate.net
The band gap, a critical parameter for applications in electronics and photocatalysis, is a key focus of these computational studies. mdpi.com While standard DFT functionals tend to underestimate the band gap, hybrid functionals like B3LYP and HSE06 provide results that are in better agreement with experimental values, which typically range from 2.6 to 2.7 eV. mdpi.comaps.org Ab initio calculations using many-body perturbation theory have also been performed to accurately predict the optical gap, considering effects such as spin-orbit coupling, electron-phonon interactions, and exciton (B1674681) binding. aps.org
Research has demonstrated that the monoclinic phase (space group P2₁/n), stable at room temperature, possesses a direct band gap, which is advantageous for optical applications. researchgate.net In contrast, the orthorhombic and cubic phases are calculated to have indirect band gaps. researchgate.net The analysis of the electronic density of states indicates that the different crystal symmetries significantly influence the electronic structure. researchgate.netmaterialsmodeling.org For instance, in the low-temperature monoclinic and triclinic phases, a distinct peak at around 30 THz in the vibrational DOS corresponds to rapid oxygen oscillations. materialsmodeling.org
Table 1: Calculated Electronic Properties of Tungsten Trioxide Polymorphs This interactive table summarizes the findings from a comparative study using first-principle calculations based on spin-dependent density functional theory. The data highlights how crystal structure influences the electronic properties of WO₃.
| Crystal System | Lattice Parameters (Å) | Band Gap (eV) | Band Gap Type |
|---|---|---|---|
| Monoclinic | a=7.30, b=7.53, c=7.68 | 2.03 | Direct |
| Orthorhombic | a=7.86, b=7.57, c=7.81 | 1.38 | Indirect |
| Tetragonal | a=5.28, b=5.28, c=7.86 | 1.22 | Direct |
| Cubic | a=3.81, b=3.81, c=3.81 | 0.68 | Indirect |
Data sourced from a DFT study on WO₃ polymorphs. researchgate.net
Development of Computational Models for Chemical Reactions
Computational models are increasingly used to simulate and predict the behavior of chemical reactions involving oxotungsten (B8612460) systems. arxiv.org These models provide a molecular-level understanding of reaction pathways, transition states, and thermodynamics, which is crucial for designing catalysts and controlling chemical transformations. nih.gov
One area of significant interest is the role of oxotungsten complexes in olefin metathesis. Computational studies have explored how Lewis acids, such as B(C₆F₅)₃, can coordinate to the oxo ligand in tungsten oxo alkylidene complexes. acs.org This interaction is shown to accelerate the formation of metallacyclobutane intermediates from the alkylidene, a key step in the catalytic cycle. acs.org Theoretical models help to elucidate the electronic effects of such activators on the tungsten center and predict their impact on reaction rates. acs.org
The hydrolysis of organometallic tungsten complexes has also been investigated using computational methods. For example, the conversion of chlorophosphinovinyl tungsten complexes to μ-oxo complexes upon reaction with water is a thermodynamically favorable process. acs.org Computational models can simulate the reaction pathway, including the initial formation of a terminal hydroxo complex, which then dimerizes to form the more stable bridged oxo species. acs.org
Furthermore, theoretical models have been developed to understand the formation and influence of defects in the solid-state structure of WO₃. The formation of an oxygen vacancy, a fundamental type of chemical transformation in a solid lattice, has been studied computationally. The calculated formation enthalpy for a single oxygen vacancy varies depending on the vacancy density, with reported values in the range of 2.13 to 3.72 eV. mdpi.com These models are essential for comprehending the catalytic properties of WO₃ surfaces, as undercoordinated tungsten and oxygen atoms at the surface exhibit different reactivity. mdpi.com For instance, quantum theory of atoms in molecules (QTAIM) calculations suggest that surface tungsten atoms can have an oxidation state of +5. mdpi.com
Table 2: Calculated Formation Enthalpy for a Single Oxygen Vacancy in WO₃ This table presents theoretical data on the energy required to form a single oxygen vacancy in tungsten trioxide at varying vacancy densities. This type of defect formation is a crucial chemical process in the solid-state material.
| Vacancy Type | Our Calculation (eV) | Literature Value (eV) |
|---|---|---|
| Type 1 | 3.72 | 5.32 |
| Type 2 | 2.57 | 2.87 |
| Type 3 | 2.13 | 2.53 |
Data sourced from theoretical studies on sub-stoichiometric WO₃. mdpi.com
High-Throughput Computational Approaches for Material Discovery
High-throughput computational screening (HTCS) has emerged as a powerful strategy for accelerating the discovery of new materials, including those based on oxotungsten systems. rsc.org This approach utilizes the power of modern computing to systematically evaluate the properties of thousands of candidate compounds from large material databases, thereby identifying promising candidates for specific applications and guiding experimental synthesis. researchgate.netstorion.ru
The HTCS workflow typically involves several stages of screening based on criteria calculated using methods like DFT. storion.ru For discovering new functional oxides, initial screening might focus on thermodynamic stability to ensure the material can be synthesized. arxiv.org Subsequent stages then filter candidates based on desired electronic, optical, or catalytic properties. storion.ruacs.org
In the context of tungsten oxides, HTCS can be used to explore the effects of doping or forming complex oxides with other metals. For instance, a high-throughput study screened thousands of compositions based on substitutions into known niobate prototypes containing tungsten. arxiv.org This work identified 1301 potentially stable new compositions and revealed trends influencing stability, such as the preference for higher niobium content and similar oxidation states on substituted sites. arxiv.org This computational effort led to the successful experimental synthesis of a new material, MoWNb₂₄O₆₆. arxiv.org
This methodology is broadly applicable for finding materials for various energy applications. storion.ru A general screening process for discovering new cathode materials for Li-O₂ batteries, for example, involves a three-stage process:
Stability: Initial screening of thousands of compounds from a database to select for thermodynamic stability.
Electronic Properties & Porosity: Filtering based on the calculated band gap (for electronic conductivity) and normalized surface energies (for stability in a porous form).
Surface Reactivity: Final selection based on oxygen adsorption energies to ensure resistance to passivation. storion.ru
Such systematic, large-scale computational screening dramatically narrows the vast field of potential materials, allowing experimentalists to focus their efforts on the most promising candidates identified by theory. rsc.orgacs.org
Catalytic Applications and Mechanistic Investigations
Heterogeneous Catalysis by Tungsten Oxo Species
Tungsten oxo species are versatile heterogeneous catalysts. Their performance is deeply rooted in their surface chemistry, which can be tailored by controlling their structure, morphology, and interaction with support materials. mdpi.com
Tungsten trioxide is recognized as one of the most acidic transition metal oxides. mdpi.com This acidity, primarily of the Brønsted type, is crucial for many catalytic reactions, such as isomerization and cracking. researchgate.netrsc.org The generation of these acid sites is often linked to the structural and electronic state of the tungsten species. For instance, Brønsted acid sites can be formed when W⁶⁺ ions are substituted by tungsten cations of a lower valency or when the WO₃ surface undergoes mild reduction during a reaction. mdpi.comresearchgate.net The strength and concentration of these acid sites can be influenced by factors like calcination temperature and the specific support material used. mdpi.comakjournals.com
The redox properties of tungsten oxo species are also central to their catalytic function. mdpi.comnih.gov The ability of tungsten to cycle between different oxidation states (e.g., W⁶⁺, W⁵⁺) facilitates redox reactions. nih.govacs.org This is particularly important in applications like the selective catalytic reduction (SCR) of nitrogen oxides (NOx), where the catalyst must mediate the transfer of electrons between the reactants. researchgate.net The redox behavior is intertwined with the material's acidity; for example, the presence of hydrogen during ammonia (B1221849) adsorption can generate strong Brønsted sites on supported tungsten oxide catalysts. mdpi.com The combination of acidic and redox properties allows for complex reaction pathways, such as in the hydroconversion of n-heptane, where tungsten oxides act as a key component. mdpi.com
The table below summarizes the effect of tungsten loading on the distribution of acid sites on an alumina (B75360) support, demonstrating the tunability of its catalytic properties.
| W Loading (wt.%) | Lewis Acid Sites (μmol/g) | Brønsted Acid Sites (μmol/g) | B/L Ratio |
| 5 | 150 | 20 | 0.13 |
| 10 | 120 | 50 | 0.42 |
| 15 | 100 | 80 | 0.80 |
| Data derived from studies on WO₃/Al₂O₃ catalysts, illustrating the increase in Brønsted acidity with higher tungsten content. mdpi.com |
Oxygen vacancies and other surface defects on tungsten oxide catalysts are not mere imperfections; they are often the primary active sites for catalytic reactions. mdpi.comrsc.org These vacancies are sites of unsaturated coordination, which can alter the electronic structure, charge density, and reactivity of the catalyst surface. nih.govrsc.org They play a crucial role by acting as adsorption sites for reactant molecules and facilitating their activation. rsc.orgrsc.org For example, in the epoxidation of cyclooctene, oxygen vacancies have been shown to improve the adsorption and activation of hydrogen peroxide, significantly boosting the reaction's efficiency. rsc.org
The concentration of oxygen vacancies can be controlled through various methods, such as reductive treatments or plasma sputtering. mdpi.comnih.gov Studies have shown a direct correlation between the concentration of oxygen vacancies and catalytic activity in certain reactions, such as hydrogenation. rsc.org However, the role of these vacancies can be complex. While they often enhance catalytic performance by improving charge transfer and providing active sites, they can also act as recombination centers for photogenerated charge carriers in photocatalysis, which can decrease efficiency if the vacancies are too close together. researchgate.netacs.org The controlled engineering of these defects is therefore a key strategy in designing effective tungsten oxide catalysts. mdpi.com
For instance, when supported on alumina, tungsten oxide can generate both Brønsted and Lewis acid sites, with the proportion of Brønsted sites increasing with tungsten loading. mdpi.com On zirconia, the interaction leads to the formation of highly active and stable catalysts for reactions like isomerization, with evidence from EXAFS spectroscopy showing W–O–Zr bonds that anchor the tungsten oxide nanophase to the support. akjournals.comrsc.orgscispace.com The nature of the dispersed tungsten species—whether they are isolated monotungstates, two-dimensional polytungstates, or three-dimensional WO₃ nanoparticles—depends on the tungsten loading and the type of support, which in turn dictates the catalytic activity. acs.orgscispace.com The choice of precursor and pretreatment conditions also significantly affects the dispersion and surface acidity of the final catalyst. researchgate.net
Photocatalysis
Tungsten trioxide is a prominent n-type semiconductor photocatalyst, distinguished by its ability to absorb a portion of the visible light spectrum (bandgap of approximately 2.4-2.8 eV). mdpi.comnih.govresearchgate.net This characteristic gives it an advantage over wide-bandgap semiconductors like titanium dioxide, which are primarily activated by UV light. nih.gov Its photocatalytic activity is harnessed for various environmental applications, including the degradation of pollutants and the conversion of greenhouse gases into valuable fuels. researchgate.netrsc.orgsamipubco.com The efficiency of WO₃-based photocatalysts is, however, limited by the rapid recombination of photogenerated electron-hole pairs. mdpi.com Research efforts focus on overcoming this limitation through strategies like creating oxygen vacancies, doping with other elements, and forming heterojunctions with other materials. mdpi.comacs.org
The conversion of carbon dioxide (CO₂) into chemical fuels using solar energy is a promising strategy for addressing both climate change and energy demands. mdpi.comrsc.org Tungsten oxide-based materials have emerged as potential photocatalysts for CO₂ reduction due to their visible-light response and suitable band structure. rsc.orgresearchgate.net In this process, light irradiation excites electrons in the WO₃, which then participate in the reduction of adsorbed CO₂ molecules.
The table below presents research findings on the photocatalytic reduction of CO₂ using different tungsten oxide-based systems.
| Catalyst System | Product(s) | Key Finding |
| Hexagonal WO₃ | CO | Light irradiation induces oxygen vacancies, which promote CO₂ adsorption and reduction. researchgate.net |
| WO₃ / Layered Double Hydroxide | Methanol (B129727) | Reverse photofuel cell configuration allows for the separation of oxidation and reduction processes, leading to selective methanol production. rsc.org |
| W₁₈O₄₉ / g-C₃N₄ | NH₄⁺ (from N₂) | The Z-scheme mechanism enhances charge separation, significantly boosting photocatalytic activity compared to pure g-C₃N₄. mdpi.com |
| Engineered 3DOM WO₃ | O₂ (from water splitting) | Oxygen vacancies and slow photon effects improve light harvesting and charge separation, leading to a high oxygen evolution rate. mdpi.com |
| This table highlights various strategies and their outcomes in the photocatalytic application of tungsten oxides. |
Nitrogen oxides (NOx), including nitrogen dioxide (NO₂), are major air pollutants with significant negative impacts on human health and the environment. mdpi.comnih.gov Photocatalysis using semiconductor materials offers a promising method for the abatement of these pollutants by oxidizing them into less harmful substances, such as nitrate (B79036) (NO₃⁻), which can then be washed away. nih.govunimi.it
Olefin Metathesis and Polymerization
Oxotungsten (B8612460) complexes are highly significant in the field of olefin metathesis, an organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds. wikipedia.org This powerful transformation is used in both small molecule synthesis and polymer chemistry. organic-chemistry.org
Ring-Opening Metathesis Polymerization (ROMP) is a key application of olefin metathesis where cyclic olefins are converted into polymers. organic-chemistry.org Oxotungsten complexes have been successfully employed as catalyst precursors for the ROMP of strained cycloalkenes, most notably norbornene. oup.comresearchgate.net For example, an oxotungsten complex with a chelating bis(aryloxo) ligand, WO{S(4-Me-6-tBuC6H2O)2}Cl2, when activated by triethylaluminum (B1256330) (AlEt₃), effectively catalyzes the ROMP of norbornene. oup.comresearchgate.net
The characteristics of the resulting polynorbornene, such as its stereochemistry (cis/trans content) and molecular weight, are highly dependent on the reaction conditions. oup.comresearchgate.net Research has shown that with the WO{S(4-Me-6-tBuC6H2O)2}Cl2/AlEt₃ system, higher catalyst concentrations and lower polymerization temperatures favor the formation of polymers with high cis-regularity. oup.com Conversely, low catalyst concentrations and high temperatures lead to trans-rich polynorbornenes. oup.com Similarly, silica-supported oxotungsten complexes, such as [(≡SiO)W(=O)(CH2SiMe3)3], are also active in the ROMP of norbornene. researchgate.net The development of well-defined tungsten oxo alkylidene complexes has further enabled the synthesis of polymers with specific microstructures, such as cis,isotactic polymers from the polymerization of substituted norbornenes and norbornadienes. acs.org
Table 2: ROMP of Norbornene with Oxotungsten Catalysts
| Catalyst System | Monomer | Resulting Polymer Characteristics | Reference |
|---|---|---|---|
| WO{S(4-Me-6-tBuC6H2O)2}Cl2 / AlEt₃ | Norbornene | High cis-content at high catalyst concentration and low temperature. | oup.comresearchgate.net |
| W(O)(CHCMe2Ph)(Me2Pyr)(OAr) | Dicarbomethoxynorbornadiene | Stereoregular polymer formation. | researchgate.net |
The generally accepted mechanism for olefin metathesis, first proposed by Chauvin, involves a metal alkylidene complex as the active species. wikipedia.orgosti.gov The catalytic cycle proceeds through the formation of a four-membered ring intermediate known as a metallacyclobutane. wikipedia.orglibretexts.org
Many oxotungsten complexes require activation by a co-catalyst to become effective in olefin metathesis. oup.comresearchgate.net These activators play a crucial role in generating the initial active alkylidene species or enhancing the reactivity of the catalyst.
Organoaluminum compounds, such as triethylaluminum (AlEt₃) and diethylaluminum chloride (Et₂AlCl), are commonly used as co-catalysts for oxotungsten chloride precursors. oup.comresearchgate.net They are believed to alkylate the tungsten center, which can then undergo further transformations to form the catalytically active tungsten alkylidene.
Another important activation strategy involves the use of strong Lewis acids, such as tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃. researchgate.netacs.org It has been shown that B(C₆F₅)₃ coordinates directly to the oxygen atom of the oxo ligand in tungsten oxo alkylidene complexes. acs.orgximo-inc.com This coordination has two significant effects: it weakens the electron-donating ability of the oxo ligand and increases the steric bulk around the metal center. researchgate.net The electronic effect makes the tungsten center more electrophilic, which facilitates the key cycloaddition step with the olefin and stabilizes the productive metallacyclobutane intermediate, thereby increasing the catalytic activity. researchgate.netacs.org This activation method has been shown to accelerate both the formation and the rearrangement of metallacyclobutane complexes. acs.orgximo-inc.com
Oxidation Catalysis
Oxotungsten compounds are effective catalysts for the epoxidation of olefins, a critical transformation in organic synthesis for producing epoxides, which are valuable intermediates for a wide range of chemicals. unesp.brresearchgate.net The catalytic systems often utilize hydrogen peroxide (H₂O₂) as a clean and environmentally friendly oxidant. asianpubs.org
A variety of tungsten-based catalysts, including tungsten oxo complexes with porphyrin ligands and heteropolyoxometalates like dodecatungstophosphoric acid (H₃PW₁₂O₄₀), have demonstrated high activity and selectivity in olefin epoxidation. asianpubs.orggoogle.com For example, H₃PW₁₂O₄₀ has been reported as a highly successful catalyst for the epoxidation of several olefins with aqueous hydrogen peroxide, showing high conversion and excellent selectivity to the corresponding epoxide. asianpubs.org In a study on the epoxidation of various olefins using a dendritic catalyst functionalized with a tungsten complex, POSS-DG2.0-[W(CO)3Br2], and tert-butyl hydroperoxide (TBHP) as the oxidant, high conversion rates and selectivity for epoxides were achieved. unesp.br The reaction is typically carried out in a suitable solvent like dichloromethane. unesp.br
Table 3: Catalytic Epoxidation of Olefins using Tungsten-Based Catalysts
| Olefin | Catalyst System | Oxidant | Conversion (%) | Epoxide Selectivity (%) | Reference |
|---|---|---|---|---|---|
| 1-Octene | POSS-DG2.0-[W(CO)3Br2] | TBHP | ~75 | High | unesp.br |
| Cyclooctene | POSS-DG2.0-[W(CO)3Br2] | TBHP | ~88 | High | unesp.br |
| (S)-Limonene | POSS-DG2.0-[W(CO)3Br2] | TBHP | ~60 | High | unesp.br |
| 1-Hexene | H₃PW₁₂O₄₀ | H₂O₂ | 65 | 100 | asianpubs.org |
Table of Compound Names
| Compound Name | Chemical Formula or Description |
|---|---|
| Trioxido(Oxo)tungsten | WO₃ |
| Triethylaluminum | Al(C₂H₅)₃ |
| Diethylaluminum chloride | (C₂H₅)₂AlCl |
| Tris(pentafluorophenyl)borane | B(C₆F₅)₃ |
| WO{S(4-Me-6-tBuC6H2O)2}Cl2 | An oxotungsten complex with a chelating bis(aryloxo) ligand |
| [(≡SiO)W(=O)(CH2SiMe3)3] | A silica-supported oxotungsten complex |
| W(O)(CHCMe2Ph)(Me2Pyr)(OAr) | A monoaryloxide pyrrolide oxo alkylidene tungsten complex |
| (R,S)-[W(μ-O)(CHR)(L1)]2 | A dimeric oxo alkylidene tungsten complex |
| POSS-DG2.0-[W(CO)3Br2] | A dendritic catalyst with an oligomeric polyhedral silsesquioxane core functionalized with a tungsten complex |
| Dodecatungstophosphoric acid | H₃PW₁₂O₄₀ |
| Hydrogen Peroxide | H₂O₂ |
| tert-Butyl hydroperoxide | (CH₃)₃COOH |
| Norbornene | C₇H₁₀ |
| Polynorbornene | (C₇H₁₀)n |
| 1-Octene | C₈H₁₆ |
| Cyclooctene | C₈H₁₄ |
| (S)-Limonene | C₁₀H₁₆ |
| 1-Hexene | C₆H₁₂ |
| Cyclohexene | C₆H₁₀ |
| Acid Blue 74 | C₁₆H₈N₂Na₂O₈S₂ |
| Methylene (B1212753) Blue | C₁₆H₁₈ClN₃S |
| Bromocresol Green | C₂₁H₁₄Br₄O₅S |
Oxidative Abatement of Chemical Agents
Tungsten(VI) oxide has demonstrated significant potential as a heterogeneous catalyst for the oxidative destruction of chemical warfare agents (CWAs). tandfonline.com Research has focused on using WO₃ for the liquid-phase abatement and solid-phase decontamination of CWA simulants, such as (2-chloroethyl)ethyl sulfide (B99878) (CEES), which mimics sulfur mustard. researchgate.nettandfonline.com
In these applications, WO₃ facilitates the oxidation of the chemical agent, typically using hydrogen peroxide as the oxidant, under mild, ambient conditions. tandfonline.com The catalytic performance of tungsten oxide is notable; for instance, in liquid-phase tests, WO₃ has been shown to achieve complete degradation of CEES within 24 hours at room temperature. tandfonline.com Its performance is often compared favorably to other well-known catalysts like titanium dioxide (TiO₂). tandfonline.com
The mechanism involves the generation of reactive oxygen species on the surface of the tungsten oxide. The catalyst can be combined with a solid oxidant, such as sodium perborate, to create decontamination formulations for use on contaminated surfaces, including textiles. tandfonline.comtandfonline.com Studies have shown these formulations to be highly effective for the in-situ detoxification of blistering agent simulants. tandfonline.com Furthermore, reduced Magneli-type tungsten oxides (WO₃₋ₓ) exhibit an oxidase-like activity that enables the highly selective oxidation of thioethers to sulfoxides, a reaction crucial for the neutralization of sulfur-based warfare agents. rsc.org
Table 1: Catalytic Performance of WO₃ in Oxidative Abatement of CEES This table shows the percentage of (2-chloroethyl)ethyl sulfide (CEES) abatement over time using different catalysts under specific reaction conditions.
Data sourced from studies on the oxidative abatement of CEES under the following conditions: 14 mM CEES; 70 mM 30% aq. H₂O₂; n-heptane; 20 mg catalyst; 25 °C. tandfonline.com
DeNOx Applications
Tungsten oxide is a critical promoter in catalysts used for the selective catalytic reduction (SCR) of nitrogen oxides (NOx) from stationary and mobile sources. The most common industrial catalysts for this purpose are based on vanadia supported on titania (V₂O₅/TiO₂), with tungsten oxide added to enhance performance (V₂O₅-WO₃/TiO₂). kit.edudtu.dkscielo.br
The addition of WO₃ provides several key benefits:
Increased Acidity: Tungsten oxide enhances the surface acidity of the catalyst, particularly the number and strength of Brønsted acid sites, which are crucial for the adsorption of ammonia (NH₃), the reducing agent in the SCR process. kit.edu
Structural Promotion: It acts as a structural stabilizer, improving the thermal stability of the anatase TiO₂ support and preventing its transformation into the less active rutile phase at high temperatures. scielo.br
Enhanced Redox Properties: WO₃ improves the redox properties of the vanadia active sites, facilitating the catalytic cycle of NOx reduction. dtu.dk
The mechanism of SCR over V₂O₅-WO₃/TiO₂ catalysts is understood to involve a two-site process over adjacent vanadia sites. dtu.dk Tungsten oxide's role is to promote the formation of more active oligomeric vanadia structures on the titania support. dtu.dk While vanadia remains the primary active component for NOx conversion, WO₃ significantly broadens the optimal operating temperature window and increases the catalyst's resistance to deactivation by poisons like sulfur dioxide (SO₂). scielo.brscielo.br
Total Oxidation of Volatile Organic Compounds (VOCs)
Tungsten oxide-based catalysts are effective for the total oxidation of volatile organic compounds (VOCs), converting these harmful pollutants into carbon dioxide and water. kit.edu Unsupported WO₃ has shown high catalytic activity for the oxidation of aromatic VOCs like benzene (B151609), toluene (B28343), and xylenes (B1142099) (BTX). researchgate.netresearchgate.net
The catalytic activity of WO₃ is attributed to a combination of factors, including its high oxygen storage capacity and the mobility of oxygen within its lattice. researchgate.netresearchgate.net The presence of multiple tungsten oxidation states (W⁶⁺, W⁵⁺, and W⁴⁺) on the catalyst surface is believed to generate reactive oxygen species that are key to the oxidation process. researchgate.net The reaction often follows a Mars-van Krevelen mechanism, where the VOC is oxidized by lattice oxygen from the catalyst, which is subsequently re-oxidized by gaseous oxygen.
Supported tungsten oxide catalysts are also widely studied. For instance, tungsten-impregnated activated carbon has been shown to be highly efficient in the liquid-phase oxidation of toluene, ethylbenzene, and chlorobenzene. acs.org In gas-phase applications, the reactivity of different VOCs over a WO₃ catalyst can vary, with studies showing a reactivity order of benzene > toluene > m-xylene (B151644) ≈ p-xylene. kit.edu
Table 2: Conversion of BTX over a WO₃ Catalyst at Different Temperatures This table illustrates the conversion efficiency of a WO₃ catalyst for Benzene, Toluene, and Xylene (BTX) as a function of reaction temperature.
Data adapted from research on the catalytic oxidation of BTX. researchgate.netresearchgate.net
Hydrothermal and Petrochemical Cracking Applications
In the petrochemical industry, tungsten-based catalysts are employed in cracking processes, which break down large hydrocarbon molecules into smaller, more valuable ones. Supported tungsten oxide catalysts, particularly on zirconia (WOₓ/ZrO₂), have been investigated for upgrading heavy crude oil. researchgate.netchalcogen.ro
These catalysts are used in processes like hydrothermal catalytic cracking to reduce the viscosity of heavy oil. researchgate.net The catalytic activity is strongly linked to the acidity of the catalyst, which is enhanced by the presence of tungsten oxide. researchgate.net The hydrothermal preparation method for WOₓ/ZrO₂ catalysts has been shown to facilitate a strong interaction between tungsten and the zirconia support, leading to better-dispersed tungsten oxide and a higher number of acid sites. researchgate.netchalcogen.ro Under reaction conditions of 220 °C and 2 MPa, a 20 wt% tungsten catalyst on zirconia achieved a viscosity reduction of 82.2%. researchgate.netchalcogen.ro
Tungsten oxide catalysts are also used in the hydrocracking and hydroisomerization of alkanes like n-hexane and n-heptane. WO₃/TiO₂ composites, after activation under hydrogen flow, form metallic and acidic catalytic sites (WO₃₋ₓ(OH)y) on the surface. These sites are active for isomerization and β-scission cracking reactions, which improve the octane (B31449) number of the hydrocarbon feedstock. The fine-tuning of supported tungsten oxide catalysts makes them highly selective for various petrochemical cracking reactions.
Table 3: Compound Names Mentioned in this Article
Advanced Materials Science and Engineering Applications of Oxotungsten Systems
Thin Film Technologies
Tungsten trioxide thin films are integral to several advanced technologies due to their unique properties. These films can be deposited using a variety of techniques, including thermal evaporation, electron beam evaporation, chemical vapor deposition, and sol-gel methods, each influencing the film's final characteristics. chalcogen.ro
Application in Electrochromic Devices
Tungsten trioxide is a leading material for electrochromic devices, often referred to as "smart windows," which can dynamically control the amount of light and heat passing through them. samipubco.commdpi.com This capability stems from the material's ability to change its optical properties upon the insertion and extraction of ions, such as H+ or Li+, and electrons. chalcogen.romdpi.com
The electrochromic effect in tungsten trioxide involves a reversible coloration process. acs.org In its transparent, or "bleached," state, the tungsten is in a higher oxidation state (W6+). When a small voltage is applied, ions are injected into the WO3 film, and the tungsten is reduced to a lower oxidation state (W5+), causing the material to become blue, or "colored." mdpi.com This change allows for the modulation of light transmission. acs.org
Amorphous tungsten trioxide films are often preferred for electrochromic applications as they tend to exhibit better performance. chalcogen.rogoogle.com However, crystalline WO3 also demonstrates significant changes in its optical constants. chalcogen.ro The efficiency of these devices can be quantified by their coloration efficiency (CE), which relates the change in optical density to the amount of injected charge. frontiersin.org Research has shown that devices using amorphous WO3 thin films annealed at lower temperatures (100°C and 300°C) paired with crystalline titanium dioxide thin films can achieve high CE values, making them suitable for controlling both light and heat flux for energy-saving purposes. frontiersin.org
Table 1: Electrochromic Performance of Tungsten Trioxide Films
| Film Type | Annealing Temperature (°C) | Key Performance Metric | Reference |
|---|---|---|---|
| Amorphous WO3 | 100 & 300 | High Coloration Efficiency | frontiersin.org |
| As-deposited (nanocrystalline) | - | High transmission modulation (67.5% at 632.8 nm), fast bleaching kinetics (~5 s), high ion storage capacity (22 mC cm-2) | bohrium.com |
Development of Self-Cleaning Films
Tungsten trioxide's photocatalytic properties are harnessed in the development of self-cleaning surfaces. tungsten-powder.comunilongindustry.com When a thin film of WO3 is exposed to sunlight, it can degrade organic pollutants that have settled on its surface. tungsten-powder.comswissnanotech.ch
The self-cleaning mechanism involves two key phenomena: photocatalysis and photo-induced hydrophilicity. Under UV irradiation, the tungsten trioxide film generates electron-hole pairs. swissnanotech.ch These charge carriers react with water and oxygen in the atmosphere to produce highly reactive hydroxyl radicals and other oxidizing species, which then break down organic dirt into harmless substances like carbon dioxide and water. tungsten-powder.com
Simultaneously, the surface of the tungsten trioxide film becomes superhydrophilic under UV light. researchgate.netrsc.org This means that water, instead of beading up, spreads out to form a uniform sheet across the surface. When it rains, this sheet of water can easily wash away the degraded organic matter and any inorganic dust, keeping the surface clean. swissnanotech.ch The combination of these two effects leads to a robust self-cleaning action. Research has shown that WO3 films with novel dandelion-like structures exhibit reversible wettability, switching between superhydrophilicity under UV light and superhydrophobicity in the dark. researchgate.net
Gas Sensing Technologies
Tungsten trioxide is a prominent material in the field of gas sensing due to its high sensitivity and selectivity to a variety of gases. nih.govtungsten-powder.com As an n-type semiconductor, its electrical resistance changes significantly upon interaction with different gas molecules, forming the basis of its sensing mechanism. tungsten-powder.com
Influence of Nanostructures and Morphology on Sensing Performance
The performance of tungsten trioxide gas sensors is heavily dependent on the nanostructure and morphology of the sensing material. nih.gov Different synthesis techniques can produce a wide array of nanostructures, including nanoparticles, nanorods, nanowires, nanosheets, and hierarchical structures like nanoflowers. nih.gov These variations in morphology directly impact the sensor's sensitivity, selectivity, and response time.
A larger surface-area-to-volume ratio, which is characteristic of nanostructured materials, provides more active sites for gas molecules to interact with, thereby enhancing the sensor's response. researchgate.net For instance, sensors based on 3D hierarchical nanoflowers have demonstrated superior sensitivity and faster response times to ammonia (B1221849) (NH3) and methyl (CH3) gases at room temperature compared to those based on nanoparticles or nanorods. nih.gov Similarly, the porosity and surface roughness of WO3 nanoflake arrays have been shown to contribute to excellent gas sensing characteristics for the detection of hydrogen sulfide (B99878) (H2S). emerald.com The grain size and the presence of grain boundaries also play a crucial role in the sensing mechanism. researchgate.net
Detection of Specific Gaseous Analytes (e.g., H2S, NH3, CH3)
Tungsten trioxide-based sensors have shown excellent capabilities in detecting a range of hazardous and flammable gases. rsc.orgemerald.com
Hydrogen Sulfide (H2S): WO3 sensors are particularly effective for detecting H2S, a highly toxic gas. emerald.commdpi.com Nanostructured WO3 films have demonstrated high sensitivity to H2S at various operating temperatures. researchgate.net By optimizing the composition and crystallinity, for example through gold decoration of WO3 nanofibers, it has been possible to achieve detection limits in the parts-per-billion (ppb) range. nih.gov
Ammonia (NH3): Since its first reported use as an ammonia sensor in 2000, tungsten trioxide has been successfully employed for NH3 leak detection. nih.gov While many early sensors required high operating temperatures, research into nanostructured materials is paving the way for more efficient room-temperature sensors. nih.gov For example, WO3 nanowires have shown a strong response to NH3 at 250°C, while nanofiber-based sensors operate effectively at 200°C. emerald.com
Methyl (CH3) compounds: Tungsten trioxide sensors have also demonstrated the ability to detect methyl-containing compounds. nih.gov The specific sensitivity and response characteristics are again influenced by the sensor's morphology and operating conditions.
Table 2: Performance of Tungsten Trioxide Gas Sensors for Specific Analytes
| Analyte | Sensor Material/Structure | Operating Temperature (°C) | Key Finding | Reference |
|---|---|---|---|---|
| H2S | Nanostructured WO3 | 100 | Maximum sensitivity at 80 ppm | researchgate.net |
| H2S | Gold-decorated WO3 nanofibers | 450 | Detection of 1 ppb H2S | nih.gov |
| NH3 | 3D Hierarchical Nanoflowers | Room Temperature | Best sensitivity and fastest response time | nih.gov |
| NH3 | WO3 Nanowires | 250 | Maximum response of 9.7 towards 1500 ppm | emerald.com |
Energy-Related Applications
Beyond its use in energy-saving smart windows, tungsten trioxide is being explored for a variety of other energy-related applications, leveraging its unique electronic and optical properties. samipubco.comunilongindustry.com
One of the most promising areas is in photoelectrochemical (PEC) water splitting for hydrogen production. spie.org As a photoanode material, tungsten trioxide can absorb visible light and generate electron-hole pairs, which then drive the oxidation of water to produce oxygen and protons. These protons can then be reduced to hydrogen gas at a cathode. The efficiency of this process is influenced by the material's morphology, with low-dimensional nanostructures offering improved charge transport and collection. spie.org
In the realm of energy storage , tungsten trioxide is being investigated as a potential electrode material for supercapacitors and batteries. samipubco.commdpi.com Its ability to undergo rapid and reversible redox reactions, involving multiple oxidation states of tungsten, makes it a candidate for high-capacity energy storage. mdpi.com The high surface area of nanostructured WO3 can further enhance its charge storage capabilities. mdpi.com
Furthermore, tungsten trioxide's properties make it suitable for use in solar cells . unilongindustry.com Its high transparency in the visible region and good electrical conductivity are advantageous for certain solar cell architectures. unilongindustry.com
The diverse applications of tungsten trioxide in advanced materials science and engineering underscore its importance as a functional material. Ongoing research continues to uncover new ways to tailor its properties for even more sophisticated and efficient technologies.
Supercapacitors and Electrode Materials
Trioxido(oxo)tungsten, commonly known as tungsten trioxide (WO₃), is a promising electrode material for pseudocapacitors due to its high theoretical specific capacitance, estimated to be around 1112 F g⁻¹. mdpi.com Its electrochemical performance, however, is often hindered by poor electrical conductivity and cycling stability. mdpi.comfrontiersin.org Research has focused on nanostructuring and creating composite materials to overcome these limitations and unlock its potential for high-performance energy storage.
One effective strategy is to manipulate the crystallinity of WO₃. Low-crystalline tungsten trioxide (LC-WO₃), with its abundance of structural defects and disordered arrangement, facilitates more efficient redox reactions and promotes capacitive-dominant energy storage. rsc.org This results in a significantly higher specific capacitance of 474 F g⁻¹ compared to its highly crystalline counterpart. rsc.org By incorporating LC-WO₃ grown on porous carbon cloth into a flexible solid-state asymmetric supercapacitor, an energy density of 7.6 mW h cm⁻³ has been achieved, along with excellent cycling stability, retaining 92% of its capacitance after 10,000 cycles. rsc.org
The morphology of nanostructured WO₃ also plays a crucial role in its electrochemical performance. Different shapes, such as nanorods, microspheres, and nanoflowers, offer varied surface areas and ion diffusion pathways. For instance, WO₃ nanorods have demonstrated a specific capacitance of 694 F g⁻¹, while hydrothermally synthesized WO₃ microspheres have reached 797.05 F g⁻¹ at a current density of 0.5 A g⁻¹. scispace.com The hexagonal phase of WO₃ (h-WO₃) has also been shown to achieve a high capacitance of 421.8 F g⁻¹. cityu.edu.hk
To further enhance conductivity and performance, WO₃ is often combined with other materials, such as conductive polymers, carbon-based nanostructures, and other metal oxides. mdpi.commdpi.com Composites made with graphitic carbon nitride (GCN), reduced graphene oxide (rGO), and carbon nanotubes (CNTs) have shown significantly improved specific capacitance and stability. mdpi.commdpi.com For example, a ternary composite of rGO-CNT-WO₃ achieved a specific capacitance of 691.38 F/g. mdpi.com Similarly, doping WO₃ with metals like silver (Ag) or platinum (Pt) or combining it with other transition metal oxides like manganese dioxide (MnO₂) has led to substantial performance gains. mdpi.commdpi.com
Table 1: Performance of this compound-Based Supercapacitor Electrodes
| Electrode Material | Specific Capacitance (F/g) | Current Density (A/g) | Cycling Stability | Reference |
| Low-Crystalline WO₃ (LC-WO₃) | 474 | - | 92% after 10,000 cycles | rsc.org |
| Ag-doped WO₃ | 591.11 | 1 | - | mdpi.com |
| rGO-CNT-WO₃ Composite | 691.38 | (at 5 mV/s) | Stable over 5000 cycles | mdpi.com |
| WO₃ Nanorods | 694 | - | - | scispace.com |
| WO₃ Microspheres | 797.05 | 0.5 | 92.3% after 2000 cycles | scispace.com |
| WO₃@NiCo₂O₄/Co/W (NWG-3) | 1211.77 | 1.5 | - | mdpi.com |
| WO₃/MnO₂ Composite | 540 | (at 2 mA cm⁻²) | 89% after 2000 cycles | mdpi.com |
| Hexagonal-phase WO₃ (h-WO₃) | 421.8 | 0.5 | - | cityu.edu.hk |
Photothermal Materials for Light-to-Heat Conversion
This compound, particularly in its oxygen-deficient or reduced forms (WO₃₋ₓ), has emerged as a significant material for photothermal applications. frontiersin.org This is due to its strong ability to absorb near-infrared (NIR) light and efficiently convert it into heat. frontiersin.orgmdpi.com The mechanism behind this enhanced photothermal performance is attributed to the presence of oxygen vacancies, which create localized surface plasmon resonance (LSPR) effects, leading to strong photoabsorption across a broad NIR wavelength range (780–2500 nm). frontiersin.orgmdpi.com
The degree of oxygen reduction directly impacts the material's photothermal conversion efficiency. Studies comparing various reduced tungsten oxides have shown that materials with a higher concentration of oxygen vacancies, such as WO₂.₇₂, exhibit superior performance. mdpi.com When incorporated into a polyurethane (PU) matrix, WO₂.₇₂ nanoparticles demonstrated a remarkable NIR light absorption of approximately 92%. mdpi.com Under infrared irradiation, these WO₂.₇₂/PU nanocomposites can cause a rapid temperature increase, reaching 120 °C within five minutes, with a photothermal conversion rate calculated at 108.20 °C min⁻¹. mdpi.com
Further research has demonstrated that tuning the oxygen vacancies in WO₃ nanosheets can yield a high photothermal conversion efficiency of around 41.6%. rsc.org Another approach involves creating self-assembled, PEGylated hierarchical nanostructures of WO₃₋ₓ. These structures have shown a photothermal conversion efficiency of 28.1% when irradiated with a 915 nm laser. nih.gov The ability to generate significant heat under NIR light makes these tungsten oxide-based materials highly suitable for applications such as solar collectors, smart coatings, and energy-saving systems. mdpi.comnih.govnih.gov
Table 2: Photothermal Properties of this compound-Based Materials
| Material | Key Feature | Photothermal Conversion Efficiency | Temperature Change / Rate | Irradiation Source | Reference |
| WO₂.₇₂/PU Nanocomposite | High oxygen vacancy concentration | - | ΔT of 96.5 °C in 300s; Rate of 108.20 °C/min | Infrared Light | mdpi.com |
| WO₃ Nanosheets with OVs | Tuned oxygen vacancies (OVs) | ~41.6% | - | Single wavelength NIR | rsc.org |
| PEGylated WO₃₋ₓ Nanostructures | Self-assembled hierarchical structure | 28.1% | - | 915 nm laser (1.0 W cm⁻²) | nih.gov |
| Reduced Tungsten Oxide (Generic) | Unusual oxygen defect structure | ~73% | - | NIR Light | frontiersin.org |
Optical and Electrical Applications
This compound is a versatile n-type wide-bandgap semiconductor (Eg ≈ 2.6–3.0 eV) with significant potential in various optical and electrical devices. nih.govsemanticscholar.org Its properties, including excellent conductivity and high electron mobility, make it a candidate material for advanced optoelectronics. nih.govsemanticscholar.org
The most prominent optical application of WO₃ is in electrochromic devices. chalcogen.ro These devices can reversibly change their optical properties, such as transmittance and absorbance, when a voltage is applied. mdpi.com This phenomenon is due to the intercalation or de-intercalation of ions (like H⁺ or Li⁺) and electrons, which causes a redox conversion between W⁶⁺ and W⁵⁺ states, resulting in a visible color change. chalcogen.romdpi.com This capability makes WO₃ a key material for smart windows, flat-panel displays, and other optical modulation devices. chalcogen.romdpi.comfrontiersin.org
In the realm of electrical applications, WO₃ nanostructures are widely used in chemoresistive gas sensors for detecting a variety of toxic and hazardous gases, including nitrogen dioxide (NO₂), acetone, ammonia (NH₃), hydrogen sulfide (H₂S), and carbon monoxide (CO). rsc.orgnih.govfrontiersin.org The sensing mechanism relies on changes in the material's electrical resistance upon exposure to the target gas. The morphology and dimensionality (0D, 1D, 2D) of the WO₃ nanostructures significantly influence their sensitivity and selectivity. rsc.orgresearchgate.net
Furthermore, WO₃ is utilized in the fabrication of photodetectors. Photodetectors based on single WO₃ nanowires have demonstrated outstanding performance, including a high responsivity of 19 A W⁻¹ and a high detectivity of 1.06 × 10¹¹ Jones under 404 nm laser illumination. nih.govsemanticscholar.org Other applications include its use in memory devices and as an interlayer in high-temperature diodes. nih.govsemanticscholar.org
Table 3: Overview of Optical and Electrical Applications of this compound
| Application Area | Device Type | Key Property / Mechanism | Performance Metric / Finding | Reference |
| Optical | Electrochromic "Smart" Windows | Reversible change in optical properties under applied voltage (electrochromism). | Functions by intercalation of ions like Li⁺ or H⁺, causing W⁶⁺/W⁵⁺ redox conversion. | chalcogen.romdpi.comjim.org.cn |
| Optical Modulation Devices | Control over light transmittance and absorbance. | Widely studied for displays and writing-reading-erasing optical devices. | chalcogen.ro | |
| Photodetectors (Visible) | Photoconductivity in the visible spectrum. | Single NW photodetector responsivity of 19 A W⁻¹; Detectivity of 1.06 × 10¹¹ Jones. | nih.govsemanticscholar.org | |
| Photodetectors (UV) | Carrier generation by UV absorption. | Fast reaction speed (0.316 s) to 261 nm UV light. | nih.gov | |
| Electrical | Gas Sensors | Change in electrical resistance upon gas exposure. | Effective for detecting NO₂, acetone, NH₃, H₂S, CO, and various VOCs. | rsc.orgnih.govfrontiersin.org |
| High-Temperature Diodes | Rectification properties at elevated temperatures. | n-WO₃ NRs/p-diamond heterojunctions show excellent thermal stability up to 290 °C. | semanticscholar.org | |
| Memory Devices | - | WO₃ nanostructures have been fabricated for memory device applications. | nih.gov |
Environmental Chemistry of Tungsten Oxo Species
Role in Environmental Remediation Technologies
Tungsten oxo species, particularly those derived from trioxido(oxo)tungsten, are increasingly being investigated for their potential in various environmental remediation technologies. These applications leverage the unique chemical and physical properties of tungsten compounds to address contamination in soil and water.
One promising area is phytoremediation , a process that uses plants to remove, degrade, or contain environmental contaminants. Studies have shown that certain plants can accumulate tungsten, suggesting their potential for cleaning up tungsten-contaminated sites. epa.govresearchgate.net This approach offers a cost-effective and environmentally friendly alternative to traditional remediation methods.
Electrokinetic soil remediation is an emerging in-situ technology for removing tungsten from low-permeability soils, especially in the presence of other heavy metals like copper and lead. epa.gov This method involves applying a direct electrical current to the contaminated soil through electrodes, which mobilizes charged tungsten species, allowing for their collection and removal. epa.gov
Photocatalysis using tungsten-based materials is another significant application. Tungsten trioxide (WO₃) and its composites are effective photocatalysts for degrading organic pollutants in water and air. researchgate.netnih.govmdpi.combohrium.com These materials can be activated by visible light, making them suitable for solar-powered remediation processes. nih.govuow.edu.au The photocatalytic activity of tungsten oxides stems from their ability to generate highly reactive hydroxyl radicals (•OH) that break down complex organic molecules into less harmful substances. nih.gov The efficiency of these photocatalysts can be enhanced by creating composite materials, for instance, by combining them with titanium dioxide (TiO₂) or other metal oxides. nih.gov
Below is a table summarizing key research findings in the application of tungsten species for environmental remediation:
| Remediation Technology | Target Contaminant(s) | Key Findings |
| Phytoremediation | Tungsten | Plants can accumulate tungsten from the soil, indicating potential for phytoremediation-based cleanup. epa.govresearchgate.net |
| Electrokinetic Soil Remediation | Tungsten, Copper, Lead | An emerging in-situ technology effective for removing tungsten from low-permeability soils. epa.gov |
| Photocatalysis (W-TiO₂) | Methylene (B1212753) Blue | A mixed W-TiO₂ nanopowder showed effective removal of methylene blue under UV-A and sunlight. nih.gov |
| Photocatalysis (WO₃) | Organic Pollutants | WO₃ is a promising photocatalyst due to its stability, non-toxicity, and ability to absorb visible light. mdpi.combohrium.com |
| Photocatalytic Ozonation (WO₃) | Textile Dyes | WO₃-based materials have shown catalytic efficiency in the ozonation of dyes in textile wastewater. nih.gov |
Fate and Transport in Environmental Systems
Historically, tungsten was considered to be relatively insoluble and immobile in the environment. epa.gov However, recent research has demonstrated that under certain environmental conditions, tungsten can dissolve in water and become mobile, leading to its presence in groundwater and surface water. epa.gov The principal mechanisms governing its movement and transformation in the environment include deposition, advective transport, colloidal transport, chemical precipitation, oxidation/reduction reactions, dissolution, complexation, adsorption, and anion exchange. epa.gov
In most environmental matrices, tungsten primarily exists as the soluble and mobile tungstate (B81510) anion (WO₄²⁻). researchgate.net The mobility of tungsten is significantly influenced by pH. In alkaline conditions, tungsten's solubility increases, making it more likely to leach from the soil into groundwater. epa.govmdpi.com Conversely, under acidic conditions, tungstate anions tend to adsorb more strongly to soil particles and minerals, reducing their mobility. epa.govresearchgate.net The sorption coefficients for tungstate have been shown to increase as pH decreases. epa.gov For example, at a pH of around 5, sorption coefficients range from 100 to 50,000, while at a pH of 8 to 9, they drop to a range of 5 to 90. epa.gov
The dissolution of tungsten metal into tungstate ions can also lead to a decrease in the pH and dissolved oxygen concentrations of the surrounding water. epa.gov Tungsten compounds in the atmosphere are typically found in particulate form due to their low vapor pressures and can be deposited on land and water through wet and dry deposition. epa.govepa.gov
This polymerization process is significant for several reasons. Firstly, these polyanions have different chemical properties compared to monotungstates. epa.gov Secondly, and of particular environmental concern, polytungstates have been found to be significantly more toxic than monotungstates. epa.govstevens.edu For instance, studies have shown that sodium metatungstate, a polytungstate, is considerably more toxic to fish than sodium tungstate, a monotungstate. stevens.edu The formation of these more toxic species can occur under environmentally relevant pH conditions. researchgate.net
The polymerization can also affect the transport of tungsten. While the monomeric tungstate (WO₄²⁻) is known to adsorb to mineral surfaces, the polymeric species may have different sorption affinities, potentially leading to increased mobility under certain conditions. researchgate.netacs.org The formation of polyoxometalates, such as certain Keggin-type clusters, has been suggested as a reason for the high solubility and limited adsorption of tungsten in some contaminated soils. acs.org
Wastewater Treatment Applications
Tungsten oxo species and related compounds have found several applications in the treatment of industrial wastewater, addressing a range of contaminants.
One effective method for removing tungsten from industrial wastewater is through precipitation, coagulation, and flocculation . epa.govnih.gov Studies have demonstrated that using ferric chloride under acidic conditions (pH below 6) can achieve 98-99% removal of tungsten. epa.govnih.gov
Adsorption is another widely used technique. Materials such as acid- and heat-treated sepiolite (B1149698) have been shown to remove up to 98% of tungsten from industrial wastewater. epa.gov Multi-walled carbon nanotubes have also been investigated as a potential adsorbent for tungsten species from aqueous solutions, with studies showing 100% removal under specific laboratory conditions. researchgate.net
The recovery of tungsten from aqueous solutions can also be achieved through complexation-ultrafiltration . This process involves using a water-soluble polymer to complex with the tungsten anions, which are then removed by ultrafiltration, with recovery rates of over 90% being reported. epa.gov
Furthermore, photocatalysis using tungstate-based materials is a promising technology for degrading organic and inorganic pollutants in wastewater. researchgate.netnih.govresearchgate.net Metal tungstates (with the general formula MWO₄) can be used to break down organic pollutants, hazardous chemicals, and pathogens into less harmful byproducts. researchgate.net For example, zinc tungstate (ZnWO₄) has been studied for its effectiveness in treating industrial wastewater. nih.govresearchgate.net The efficiency of these photocatalysts can be improved by doping them with other metals or non-metals or by combining them with polymers. nih.govresearchgate.net
The table below summarizes various wastewater treatment applications involving tungsten species:
| Treatment Method | Target Pollutant(s) | Efficiency/Key Findings |
| Precipitation, Coagulation, Flocculation | Tungsten | 98-99% removal using ferric chloride at pH < 6. epa.govnih.gov |
| Adsorption | Tungsten | 98% removal using acid- and heat-treated sepiolite. epa.gov |
| Adsorption | Tungsten | 100% removal using multi-walled carbon nanotubes in lab experiments. researchgate.net |
| Complexation-Ultrafiltration | Tungsten | Over 90% recovery using a water-soluble polymer. epa.gov |
| Photocatalysis (Metal Tungstates) | Organic Pollutants, Pathogens | Effective for degrading various pollutants with less harmful byproducts. researchgate.net |
| Photocatalysis (Zinc Tungstate) | Organic & Inorganic Contaminants | Doped ZnWO₄ is an effective and environmentally friendly material for wastewater treatment. nih.govresearchgate.net |
Q & A
Q. How can in-situ spectroscopic methods resolve ambiguities in WO₃ surface reaction mechanisms?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
